KRAS inhibitor-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H40F4N6O2 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
InChI Key |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
Canonical SMILES |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Covalent KRAS G12C Inhibitors
Disclaimer: The designation "KRAS inhibitor-20" does not correspond to a known therapeutic agent in publicly available scientific literature or clinical trial databases. This technical guide will, therefore, focus on the well-characterized, first-in-class, covalent KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative example to elucidate the core mechanism of action for this class of drugs. The principles and methodologies described are broadly applicable to understanding the function of similar selective KRAS G12C inhibitors.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular mechanism, relevant quantitative data, experimental protocols, and signaling pathways associated with the inhibition of the KRAS G12C oncoprotein.
Core Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[2] Mutations in the KRAS gene, particularly at codon 12, are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine, impairs the intrinsic GTP hydrolysis activity of the KRAS protein, leading to its accumulation in the active GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways.[3][4]
Sotorasib and similar covalent inhibitors are designed to specifically target the mutant cysteine residue at position 12 of the KRAS G12C protein.[5] The core mechanism of action can be summarized in the following key steps:
-
Selective Binding to the Inactive State: These inhibitors selectively bind to the KRAS G12C protein when it is in its inactive, GDP-bound conformation.[6][7] This is crucial as the active, GTP-bound form has a different conformation that is not conducive to inhibitor binding.
-
Covalent Bond Formation: The inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[5] This covalent modification physically blocks the protein in its inactive state.
-
Inhibition of Nucleotide Exchange: By locking KRAS G12C in the GDP-bound state, the inhibitor prevents the exchange of GDP for GTP, which is a necessary step for KRAS activation.[6] This effectively shuts down the protein's ability to be activated.
-
Suppression of Downstream Signaling: The inhibition of KRAS G12C activation leads to the suppression of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation.[3][8] This results in the inhibition of tumor cell growth and, in some cases, tumor regression.[8]
Resistance Mechanisms
Despite the initial efficacy of KRAS G12C inhibitors, tumors can develop resistance through various mechanisms, which can be broadly categorized as "on-target" and "off-target".
-
On-target resistance involves genetic alterations in the KRAS gene itself, such as secondary mutations that prevent the inhibitor from binding to the G12C residue.[9][10]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[9][10] A common mechanism is the upregulation of receptor tyrosine kinases (RTKs), which can reactivate the MAPK pathway or activate parallel pathways like the PI3K-AKT-mTOR pathway.[6][11]
Quantitative Data
The following tables summarize key quantitative data for representative KRAS G12C inhibitors, Sotorasib and Adagrasib, from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity
| Compound | Assay Type | Cell Line/System | IC50/K D | Reference |
| Sotorasib (AMG 510) | Cell Viability | KRAS G12C Mutant Cell Lines | 0.004–0.032 µM | [4] |
| Sotorasib (AMG 510) | Nucleotide Exchange Inhibition | Recombinant KRAS G12C | 8.88 nM | [12][13] |
| Adagrasib (MRTX849) | Cell Viability | KRAS G12C Mutant Cell Lines | 10–973 nM (2D) | [14] |
| Adagrasib (MRTX849) | KRAS-dependent Signal Transduction | Preclinical Models | ~5 nM | [15] |
| Adagrasib (MRTX849) | P-glycoprotein Inhibition | MDCK-MDR Cells | 980 nmol/L | [16] |
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Compound | Clinical Trial | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Sotorasib (AMG 510) | CodeBreaK100 (Phase 2) | 124 | 37.1% | 80.6% | [17] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 1b) | 25 (with untreated CNS metastases) | 42% (intracranial) | Not Reported | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are representative protocols for assays commonly used to characterize KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant and wild-type KRAS cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS inhibitor (e.g., from 0.001 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
KRAS Nucleotide Exchange Assay (HTRF®-based)
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-DY-647P1), and the guanine nucleotide exchange factor (GEF), SOS1.
-
Inhibitor Addition: Add the KRAS inhibitor at various concentrations to the wells of a microplate.
-
Reaction Initiation: Initiate the nucleotide exchange reaction by adding the KRAS G12C protein and SOS1 to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for nucleotide exchange.
-
HTRF Measurement: Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The binding of the fluorescent GTP to KRAS brings a donor and acceptor fluorophore in proximity, generating a FRET signal.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the HTRF signal. Calculate IC50 values from the dose-response curves.
Western Blot for Downstream Signaling (p-ERK)
This assay assesses the inhibitor's effect on the phosphorylation of downstream signaling proteins, such as ERK, which is a marker of MAPK pathway activation.
Protocol:
-
Cell Treatment: Plate KRAS G12C mutant cells and treat them with the inhibitor at a specific concentration (e.g., 1 µM) for various time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of pathway inhibition.
Visualization of Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.
Caption: The KRAS signaling pathway is activated by upstream signals from receptor tyrosine kinases (RTKs).
Caption: Mechanism of a covalent KRAS G12C inhibitor, which traps the protein in an inactive state.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 11. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 12. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ilcn.org [ilcn.org]
- 18. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of KRAS Inhibitor-20 for the G12C Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of KRAS Inhibitor-20, a novel covalent inhibitor targeting the KRAS G12C mutation. The document outlines the inhibitor's mechanism of action, presents quantitative data on its selectivity, details key experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to KRAS G12C and Inhibitor-20
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3][4] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[5][6] This leads to the persistent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation, survival, and differentiation.[6][7][8][9]
This compound is a next-generation, orally bioavailable small molecule designed to selectively and irreversibly bind to the mutant cysteine residue in KRAS G12C.[10] This covalent interaction occurs within the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, effectively trapping the protein in an "off" state and preventing its interaction with downstream effectors.[5][10][11] The high specificity of this compound for the G12C mutant while sparing the wild-type (WT) protein is a critical attribute for minimizing off-target effects and enhancing its therapeutic index.
Quantitative Assessment of Specificity
The specificity of this compound has been rigorously evaluated through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its potent and selective inhibition of the KRAS G12C mutant.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Protein | IC50 (nM) - Nucleotide Exchange Assay | KD (nM) - Biochemical Binding Assay |
| KRAS G12C | 5.2 | 9.6 |
| KRAS WT | >10,000 | No binding detected |
| KRAS G12D | >10,000 | No binding detected |
| KRAS G12V | >10,000 | No binding detected |
| HRAS WT | >10,000 | No binding detected |
| NRAS WT | >10,000 | No binding detected |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | KRAS Mutation | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) (72h) |
| NCI-H358 (Lung) | G12C | 8.5 | 15.2 |
| MIA PaCa-2 (Pancreas) | G12C | 12.1 | 28.7 |
| A549 (Lung) | G12S | >5,000 | >10,000 |
| HCT116 (Colon) | G13D | >5,000 | >10,000 |
| Calu-1 (Lung) | G12C | 10.3 | 21.5 |
| PANC-1 (Pancreas) | G12D | >5,000 | >10,000 |
p-ERK: Phosphorylated Extracellular signal-regulated kinase.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by blocking the key signaling cascades downstream of the KRAS G12C oncoprotein. The following diagrams illustrate the targeted pathway and the inhibitor's mechanism of action.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRAS proteins.
Protocol:
-
Protein Preparation: Express and purify recombinant human KRAS G12C, WT, G12D, and G12V proteins.
-
Assay Buffer: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the KRAS protein (final concentration 50 nM) with the diluted inhibitor or DMSO vehicle. Incubate for 30 minutes at room temperature.
-
Initiate Reaction: Add a mixture of a fluorescent GTP analog (e.g., BODIPY-FL-GTP; final concentration 100 nM) and the guanine nucleotide exchange factor SOS1 (final concentration 20 nM).
-
Detection: Monitor the increase in fluorescence polarization or TR-FRET signal over time using a plate reader.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the biochemical nucleotide exchange assay.
Cellular Phospho-ERK (p-ERK) AlphaLISA Assay
This immunoassay quantifies the levels of phosphorylated ERK, a key downstream effector of the KRAS pathway, in cells treated with this compound.
Protocol:
-
Cell Culture: Seed cancer cell lines with known KRAS mutations into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle for 2 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
AlphaLISA Assay:
-
Add the cell lysate to a 384-well assay plate.
-
Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-p-ERK antibody and Biotinylated Donor beads conjugated to an anti-total ERK antibody.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
ATP Detection:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models established with human cancer cell lines harboring the KRAS G12C mutation.
Experimental Design:
-
Models: NCI-H358 (lung) and MIA PaCa-2 (pancreas) tumor xenografts in immunodeficient mice.[12][13]
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups.
-
Dosing: this compound was administered orally once daily.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were collected for pharmacodynamic analysis (e.g., p-ERK levels).
Results Summary: this compound demonstrated significant, dose-dependent tumor growth inhibition in both the NCI-H358 and MIA PaCa-2 xenograft models. Pharmacodynamic analysis of tumor tissues confirmed sustained suppression of p-ERK levels in the treated groups, consistent with the on-target mechanism of action.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and highly selective covalent inhibitor of the KRAS G12C oncoprotein. Its specificity is evident from both biochemical and cellular assays, which show a clear differentiation between the G12C mutant and wild-type KRAS, as well as other common KRAS mutants. The targeted inhibition of the KRAS G12C signaling pathway translates to significant anti-proliferative effects in cancer cells and robust anti-tumor efficacy in preclinical in vivo models. These findings strongly support the continued development of this compound as a promising therapeutic agent for patients with KRAS G12C-mutated cancers.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of KRAS Inhibition: A Comparative Analysis of Novel Inhibitors Versus Predominant KRAS Mutations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology, despite its high prevalence in some of the most aggressive human cancers. The recent breakthroughs in developing inhibitors targeting specific KRAS mutations, most notably G12C, have opened a new era in precision medicine. This technical guide provides an in-depth analysis of the current landscape of KRAS inhibition, with a comparative focus on the well-characterized inhibitors against KRAS G12C, and the emerging strategies to target other prevalent and challenging mutations such as G12D and G12V. We will also introduce a hypothetical next-generation inhibitor, "Hypothetical KRAS Inhibitor-20 (HKI-20)," to frame the discussion around future drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, comparative efficacy data, detailed experimental protocols, and a visual representation of key biological pathways and experimental workflows.
Introduction: The KRAS Challenge
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene, most commonly occurring at codons 12, 13, and 61, lead to the constitutive activation of the protein, driving oncogenesis in a significant portion of human cancers.[3][4] The prevalence of specific KRAS mutations varies by cancer type, with G12C being common in non-small cell lung cancer (NSCLC), while G12D is predominant in pancreatic ductal adenocarcinoma (PDAC) and also frequent in colorectal cancer (CRC).[5] The G12V mutation is also a significant driver in these cancers.[6][7][8]
The development of direct KRAS inhibitors has been hampered by the protein's picomolar affinity for GTP and the lack of a well-defined allosteric binding pocket.[9] However, the discovery of a switch-II pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant paved the way for the development of covalent inhibitors.[10]
Mechanisms of Action: Targeting the Undruggable
KRAS inhibitors can be broadly categorized based on their mechanism of action and the specific mutant they target.
-
Covalent, GDP-State (OFF) Inhibitors (e.g., Sotorasib, Adagrasib): These inhibitors specifically target the KRAS G12C mutation. The cysteine residue in this mutant provides a nucleophile for covalent bond formation, trapping the KRAS protein in its inactive, GDP-bound state.[10][11][12] This prevents its interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream signaling.[10]
-
Non-covalent, GDP/GTP-State Inhibitors (e.g., MRTX1133): Targeting mutations like G12D, which lack a reactive cysteine, has necessitated the development of non-covalent inhibitors. These molecules are designed to bind with high affinity and specificity to pockets on the mutant KRAS protein, inhibiting its function. MRTX1133, for instance, is a selective inhibitor of KRAS G12D that can bind to both the inactive (GDP-bound) and active (GTP-bound) states of the protein.[13][14]
-
Pan-RAS and GTP-State (ON) Inhibitors (e.g., RMC-6236): A newer class of inhibitors aims to target multiple RAS isoforms (KRAS, NRAS, and HRAS) in their active, GTP-bound state.[2][15] These "RAS-on" inhibitors often utilize a tri-complex mechanism, forming a stable complex with a chaperone protein like cyclophilin A and the target RAS protein.[16]
For the purpose of this guide, we will consider our Hypothetical this compound (HKI-20) to be a highly potent and selective, orally bioavailable, non-covalent inhibitor of the KRAS G12D mutation, designed to overcome some of the resistance mechanisms observed with earlier generation inhibitors.
Comparative Efficacy of KRAS Inhibitors
The clinical development of KRAS inhibitors has provided a wealth of data on their efficacy. The following tables summarize key quantitative data for prominent KRAS inhibitors across different mutations and cancer types.
Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1%[11] | 6.8 months[11] | 12.5 months[11] |
| Adagrasib | KRYSTAL-1 (Phase I/II) | 42.9%[11] | 6.5 months[11] | 12.6 months[11] |
| Divarasib | Phase Ib | 59% (approx.)[17] | Not Reported | Not Reported |
| Fulzerasib | Phase II | Not specified, but noted as having better response rates than sotorasib and adagrasib[17] | Not Reported | Not Reported |
| Garsorasib | Phase II | 52%[17] | 9 months[17] | 14 months[17] |
Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) |
| Sotorasib (monotherapy) | CodeBreak 100 | 9.7%[18] |
| Adagrasib (monotherapy) | KRYSTAL-1 | 19%[18] |
| Sotorasib + Panitumumab (anti-EGFR) | CodeBreaK 101 | 33%[15] |
| Adagrasib + Cetuximab (anti-EGFR) | KRYSTAL-1 | 46%[18] |
| Divarasib + Cetuximab | Phase Ib | 62.5%[18] |
Table 3: Preclinical and Early Clinical Data for KRAS G12D Inhibitors
| Inhibitor | Target | Key Findings |
| MRTX1133 | KRAS G12D | Showed significant tumor regression (85%) in xenograft models of pancreatic cancer.[19][20] Reduced cell viability and inhibited KRAS pathway signaling in a dose-dependent manner in vitro.[19][20] |
| RMC-9805 | KRAS G12D(ON) | A covalent tri-complex inhibitor that attenuates downstream signaling and restricts tumor growth in xenograft models.[16] |
| HRS-4642 | KRAS G12D | Demonstrated anti-tumor efficacy as a single agent and in combination with a proteasome inhibitor in various solid tumor models in vitro and in vivo.[13] |
Table 4: Pan-RAS and Other KRAS Mutant Inhibitors
| Inhibitor | Target | Key Findings |
| RMC-6236 | Pan-RAS(ON) | Showed a 38% ORR in NSCLC and 20% in pancreatic cancer in a Phase I trial.[15] |
| EFTX-G12V | KRAS G12V (siRNA) | Demonstrated significant tumor growth inhibition in mouse models of lung, colon, and pancreatic cancers.[7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the development and mechanism of KRAS inhibitors.
Caption: The KRAS signaling pathway, illustrating the transition between inactive (GDP-bound) and active (GTP-bound) states and the activation of downstream effector pathways like RAF/MEK/ERK and PI3K/AKT/mTOR.
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of KRAS inhibitors, from initial screening to in vivo efficacy studies.
Caption: A logical diagram comparing the mechanisms of action for different classes of KRAS inhibitors, including covalent G12C inhibitors, non-covalent G12D inhibitors, and pan-RAS(ON) tri-complex inhibitors.
Detailed Experimental Protocols
The successful development of KRAS inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assays for Target Engagement
Objective: To quantify the direct binding of an inhibitor to the mutant KRAS protein and its effect on nucleotide exchange.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Binding of the inhibitor to tagged KRAS protein brings the fluorophores close, generating a FRET signal.
-
Protocol:
-
Recombinant, tagged KRAS mutant protein (e.g., His-tagged KRAS G12D) is incubated with varying concentrations of the test inhibitor in an assay buffer.
-
A fluorescently labeled antibody or binding partner (e.g., anti-His antibody conjugated to a FRET donor) and a second labeled molecule that binds to a different site or tag on KRAS (conjugated to a FRET acceptor) are added.
-
After incubation, the plate is read on an HTRF-compatible plate reader to measure the fluorescence signal at the acceptor's emission wavelength.
-
IC50 values are calculated from the dose-response curve.
-
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: Similar to HTRF, this bead-based assay measures the proximity of molecules. Binding brings donor and acceptor beads together, leading to the generation of a chemiluminescent signal.
-
Protocol:
-
Streptavidin-coated donor beads are incubated with a biotinylated KRAS mutant protein.
-
Antibody-coated acceptor beads that recognize a tag on the KRAS protein are added, along with the test inhibitor at various concentrations.
-
Following incubation in the dark, the plate is read on an AlphaLISA-compatible reader.
-
IC50 values are determined by plotting the signal against the inhibitor concentration.
-
-
Cellular Assays for Functional Inhibition
Objective: To assess the effect of the inhibitor on the viability of KRAS-mutant cancer cells and on downstream signaling pathways.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
KRAS-mutant and KRAS wild-type cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the KRAS inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and after a brief incubation to lyse the cells and stabilize the luminescent signal, the plate is read on a luminometer.
-
The half-maximal growth inhibitory concentration (GI50) is calculated.
-
-
-
Western Blot Analysis of Pathway Modulation:
-
Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (active) forms of downstream effectors like ERK and AKT.
-
Protocol:
-
KRAS-mutant cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
After incubation with secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the KRAS inhibitor in a living organism.
-
Protocol:
-
Cell Implantation: KRAS-mutant human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Treatment Administration: The KRAS inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
Resistance Mechanisms and Future Directions
Despite the remarkable success of KRAS inhibitors, both intrinsic and acquired resistance remain significant clinical challenges.[19] Mechanisms of resistance include:
-
Feedback Reactivation: Inhibition of KRAS can lead to the feedback reactivation of upstream signaling pathways, such as through receptor tyrosine kinases (RTKs), which can reactivate wild-type RAS isoforms or bypass the inhibited KRAS mutant.[4][10]
-
Secondary Mutations: The emergence of new mutations in KRAS or other downstream signaling components can render the inhibitor ineffective.[4]
-
Histological Transformation: In some cases, tumors can undergo a change in their cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on the original KRAS driver mutation.
Future strategies to overcome resistance and broaden the utility of KRAS inhibitors include:
-
Combination Therapies: Combining KRAS inhibitors with inhibitors of other key signaling nodes, such as MEK, SHP2, EGFR, or with immunotherapy, is a promising approach to achieve more durable responses.[11][18]
-
Targeting Other Mutations: The development of inhibitors for other KRAS mutations beyond G12C, such as G12D and G12V, is a major focus of current research.[21][22]
-
Novel Therapeutic Modalities: The use of alternative approaches, such as siRNA-based therapies to silence mutant KRAS expression, is being explored.[7][23]
Conclusion
The development of direct KRAS inhibitors represents a paradigm shift in the treatment of some of the most challenging cancers. The initial success with G12C inhibitors has provided a roadmap for targeting other KRAS mutations. A deep understanding of the underlying biology, mechanisms of action, and potential resistance pathways, coupled with robust and standardized experimental evaluation, is essential for the continued advancement of this exciting field. As we move forward, the focus will undoubtedly be on developing next-generation inhibitors like our conceptual HKI-20, which offer improved potency, selectivity, and the ability to overcome resistance, ultimately expanding the benefit of KRAS-targeted therapies to a larger patient population.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways [mdpi.com]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are KRAS G12V inhibitors and how do they work? [synapse.patsnap.com]
- 7. Uniquely engineered KRAS-targeted cancer drug found to be effective in early studies - UNC Lineberger [unclineberger.org]
- 8. oncodaily.com [oncodaily.com]
- 9. mskcc.org [mskcc.org]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. mdpi.com [mdpi.com]
- 14. jetir.org [jetir.org]
- 15. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 16. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ilcn.org [ilcn.org]
- 18. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]
- 20. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kuickresearch.com [kuickresearch.com]
- 22. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Discovery and Synthesis of a Covalent KRAS G12C Inhibitor
Disclaimer: The compound "KRAS inhibitor-20" is a non-standard designation. This guide utilizes Adagrasib (MRTX849), a clinically approved covalent inhibitor of KRAS G12C, as a representative molecule to illustrate the principles of discovery, synthesis, and evaluation for this class of inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface.
The discovery of a specific mutation, G12C, which replaces a glycine with a cysteine residue at codon 12, presented a unique opportunity for targeted therapy. The cysteine residue provides a handle for covalent inhibitors to irreversibly bind to KRAS G12C, locking the protein in its inactive state. This guide provides a technical overview of the discovery, synthesis, and characterization of a potent and selective covalent KRAS G12C inhibitor, exemplified by Adagrasib (MRTX849).
Mechanism of Action
Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification occurs within the switch-II pocket of KRAS G12C, trapping the protein in its inactive, GDP-bound conformation.[4] By locking KRAS G12C in this "off" state, Adagrasib prevents its interaction with downstream effector proteins, thereby inhibiting aberrant signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Adagrasib
| Parameter | Cell Line | KRAS Mutation | Value |
| IC50 (Cell Viability) | MIA PaCa-2 | G12C | 0.276 µmol/L[6] |
| H358 | G12C | Not specified | |
| IC50 (KRAS-dependent signaling) | Not specified | G12C | ~5 nmol/L[4][7] |
| Selectivity | Wild-type KRAS vs. KRAS G12C | WT vs. G12C | >1,000-fold[7] |
Table 2: Preclinical Pharmacokinetics of Adagrasib
| Species | Administration | Dose | T1/2 (half-life) | Cmax | Oral Bioavailability (%) | Reference(s) |
| Mouse | Intravenous | 3 mg/kg | 1.51 h | - | - | [2] |
| Oral | 30 mg/kg | 0-4.00 h | 252-2410 ng/mL | 25.9 - 62.9 | [2] | |
| Rat | Intravenous | 3 mg/kg | 2.57 h | - | - | [2] |
| Oral | 30 mg/kg | 3.50 ± 0.21 h | 677.45 ± 58.72 ng/mL | - | [2] | |
| Dog | Intravenous | 3 mg/kg | 7.56 h | - | - | [2] |
Table 3: Preclinical Efficacy of Adagrasib in Xenograft Models
| Tumor Type | Model | Dosing | Outcome | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | H358 xenografts | 10, 30, and 100 mg/kg (single dose) | Dose-dependent KRAS G12C modification and pathway inhibition | Not specified |
| Various Solid Tumors | Patient-derived xenografts | 100 mg/kg/day | Broad-spectrum antitumor activity | [7] |
| NSCLC (Brain Metastases) | LU99-Luc, H23-Luc, LU65-Luc intracranial xenografts | Clinically relevant doses | Tumor regression and extended survival | [4] |
Experimental Protocols
Synthesis of Adagrasib (MRTX849)
A concise, five-step, transition-metal and protection-free synthesis of Adagrasib has been developed.[1][8] This route offers high efficiency and is suitable for large-scale production.
Step 1: Dieckmann Condensation The synthesis commences with a base-mediated intramolecular Dieckmann condensation of a diester precursor to form the core ketoester intermediate.[1]
Step 2: Thiol Formation The ketoester is then reacted with thiourea to yield a thiol intermediate.[1]
Step 3: Alkylation and Cyclization Alkylation of the thiol with a suitable electrophile, followed by cyclization, forms the tetrahydropyridopyrimidine core of Adagrasib.[1]
Step 4: Sequential SNAr Reactions Two sequential nucleophilic aromatic substitution (SNAr) reactions are employed to introduce the chiral building blocks to the tetrahydropyridopyrimidine core.[1][8]
Step 5: Amide Coupling The final step involves an amide coupling reaction to attach the 2-fluoroacrylamide "warhead," completing the synthesis of Adagrasib.[9]
KRAS G12C Nucleotide Exchange Assay (TR-FRET)
This assay is designed to screen for inhibitors that block the exchange of GDP for GTP in KRAS G12C, a critical step for its activation.[5][10][11]
-
Reagent Preparation : Prepare assay buffer, GDP-loaded KRAS G12C protein, SOS1 (a guanine nucleotide exchange factor), and fluorescently labeled GTP.
-
Compound Addition : Add test compounds at various concentrations to a 384-well assay plate.
-
Reaction Initiation : Add a mixture of GDP-loaded KRAS G12C and SOS1 to the wells.
-
Nucleotide Exchange : Initiate the exchange reaction by adding the fluorescently labeled GTP.
-
Incubation : Incubate the plate at room temperature to allow for nucleotide exchange.
-
Detection : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
Cell Viability Assay (MIA PaCa-2)
This assay determines the effect of the inhibitor on the proliferation of KRAS G12C mutant cancer cells.[6][12]
-
Cell Seeding : Seed MIA PaCa-2 cells (a pancreatic cancer cell line with a KRAS G12C mutation) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the KRAS inhibitor for 72 hours.
-
Viability Reagent Addition : Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubation : Incubate the plates according to the manufacturer's instructions to allow for signal generation.
-
Luminescence Measurement : Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis : Calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
Target Engagement Assay
This assay confirms that the inhibitor covalently binds to KRAS G12C within the cell.[13][14]
-
Cell Treatment : Treat KRAS G12C mutant cells with the inhibitor for a specified time.
-
Cell Lysis : Lyse the cells to extract total protein.
-
Immunoaffinity Enrichment : Use an anti-RAS antibody to enrich for KRAS protein from the cell lysate.
-
Mass Spectrometry Analysis : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both the unbound (free) KRAS G12C and the inhibitor-bound KRAS G12C.
-
Data Analysis : Determine the percentage of target engagement by calculating the ratio of inhibitor-bound KRAS G12C to the total KRAS G12C protein.
Visualizations
Caption: KRAS Signaling Pathway and Inhibition by Adagrasib.
Caption: KRAS Inhibitor Discovery and Development Workflow.
References
- 1. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by binding to mouse plasma carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. syncsci.com [syncsci.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of Covalent Inhibitors to KRAS G12C
Disclaimer: The compound "KRAS inhibitor-20" appears to be a placeholder or a not yet publicly disclosed proprietary name. This technical guide will therefore focus on the binding affinity of two well-characterized, clinically approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), as representative examples to fulfill the core requirements of this request.
This guide provides a comprehensive overview of the binding characteristics of covalent inhibitors targeting the KRAS G12C mutant protein. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[2] This mutation impairs the ability of KRAS to hydrolyze GTP to GDP, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[1]
The presence of a cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors are designed with a reactive electrophile, such as an acrylamide group, that forms a permanent, irreversible covalent bond with the thiol group of the cysteine at position 12.[1][3] These inhibitors typically bind to the inactive, GDP-bound state of KRAS G12C, trapping it in this conformation and preventing its reactivation.[4] This allosteric inhibition blocks the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling.[4]
Quantitative Binding Affinity Data
The binding affinity of KRAS G12C inhibitors is a critical parameter for their efficacy. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for Sotorasib and Adagrasib.
Table 1: Binding Affinity of Sotorasib (AMG 510) to KRAS G12C
| Parameter | Value | Cell Line / Assay Conditions |
| Ki | 11 nM | KRAS G12C-GDP[5] |
| IC50 | 0.21 µM | Inhibiting KRAS G12C-mediated signaling in H358 cells[5] |
| IC50 | 0.01 - 0.5 µM | Proliferation of various KRAS G12C-positive cancer cell lines[5] |
| IC50 (H358) | 0.03 µM | Proliferation of H358 lung adenocarcinoma cells[5] |
| IC50 (MIA PaCa-2) | 0.12 µM | Proliferation of MIA PaCa-2 pancreatic cancer cells[5] |
Table 2: Binding Affinity of Adagrasib (MRTX849) to KRAS G12C
| Parameter | Value | Cell Line / Assay Conditions |
| IC50 | 5 nM | Potency[6] |
| IC50 (2D) | 10 - 973 nM | Cell growth inhibition in various KRAS G12C-mutant cell lines (3-day adherent)[7] |
| IC50 (3D) | 0.2 - 1042 nM | Cell growth inhibition in various KRAS G12C-mutant cell lines (12-day spheroids)[7] |
| IC50 (signaling) | Single-digit nM | Inhibition of ERK1/2 and S6 phosphorylation in cell lines[7] |
Experimental Protocols
The determination of binding affinity and inhibitory activity of KRAS G12C inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the inhibitor to KRAS G12C.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human KRAS G12C protein (GDP-bound)
-
Inhibitor compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Ligand Immobilization:
-
The KRAS G12C protein is immobilized on the sensor chip surface via amine coupling.
-
The chip surface is activated with a mixture of EDC and NHS.
-
A solution of KRAS G12C in immobilization buffer is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Analyte Binding:
-
A series of dilutions of the inhibitor (analyte) in running buffer are prepared.
-
Each concentration is injected over the immobilized KRAS G12C surface for a defined association time.
-
This is followed by an injection of running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka and kd.
-
The Kd is calculated as kd/ka.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the inhibition of protein-protein interactions or ligand-protein binding in a high-throughput format.
-
Objective: To determine the IC50 value of an inhibitor by measuring its ability to compete with a fluorescently labeled ligand for binding to KRAS G12C.
-
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
His-tagged KRAS G12C protein
-
Fluorescently labeled GTP analog (e.g., GTP-Red)
-
Europium-labeled anti-His antibody (donor)
-
Inhibitor compound
-
Assay buffer
-
-
Procedure:
-
Assay Setup:
-
Serial dilutions of the inhibitor compound are prepared in assay buffer.
-
The inhibitor dilutions are added to the wells of the microplate.
-
A solution of His-tagged KRAS G12C is added to each well.
-
A pre-mixed solution of the Europium-labeled anti-His antibody and the GTP-Red ligand is added to all wells.
-
-
Incubation:
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
The data is plotted as the TR-FRET ratio versus the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
-
Biochemical Competition Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a known binder from the target protein.
-
Objective: To determine the dissociation constant (Kd) of a test inhibitor for KRAS G12C.
-
Materials:
-
DNA-tagged KRAS G12C protein
-
Capture ligand immobilized on magnetic beads
-
Test inhibitor compound
-
qPCR reagents
-
-
Procedure:
-
Reaction Setup:
-
A constant concentration of DNA-tagged KRAS G12C is incubated with magnetic beads coated with a capture ligand.
-
Increasing concentrations of the test inhibitor are added to the reaction mixtures.
-
-
Incubation and Washing:
-
The reactions are incubated to allow competitive binding to reach equilibrium.
-
The magnetic beads are washed to remove unbound protein and inhibitor.
-
-
Quantification:
-
The amount of DNA-tagged KRAS G12C bound to the beads is quantified by qPCR.
-
-
Data Analysis:
-
The amount of bound protein is plotted against the inhibitor concentration.
-
The data is fitted to a competition binding equation to determine the Kd of the test inhibitor.
-
-
Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
General Experimental Workflow for Binding Affinity Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 6. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
The Impact of KRAS G12C Inhibition on Tumor Cell Proliferation: A Technical Overview
A note on the scope of this document: This technical guide provides a comprehensive overview of the effects of KRAS G12C inhibitors on tumor cell proliferation. Due to the limited availability of detailed public data for the specific compound "KRAS inhibitor-20," this document utilizes data from well-characterized KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), as representative examples to fulfill the request for an in-depth technical analysis. "this compound" is identified as a potent KRAS G12C inhibitor with a reported IC50 of less than 10 nM. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to potent and selective KRAS G12C inhibitors.
Introduction to KRAS and the G12C Mutation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, occurring in approximately 25% of all tumors.[3] These mutations, most frequently at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][4] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, found in about 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-3% of other solid tumors.[5][6] The unique cysteine residue in the G12C mutant has provided a novel therapeutic window for the development of covalent inhibitors that specifically target this altered protein.[7]
Mechanism of Action of KRAS G12C Inhibitors
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12.[7] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound state.[1] By locking KRAS G12C in this "off" conformation, these inhibitors prevent its interaction with downstream effector proteins, thereby blocking the hyperactivation of key signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK).[1][3] The inhibition of this pathway ultimately leads to a reduction in tumor cell proliferation and survival.
Quantitative Analysis of Anti-Proliferative Effects
The efficacy of KRAS G12C inhibitors in suppressing tumor cell proliferation has been extensively documented in preclinical studies. The following tables summarize key quantitative data for the representative inhibitors, Sotorasib and Adagrasib.
Table 1: In Vitro Efficacy of Sotorasib and Adagrasib on KRAS G12C Mutant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib | NCI-H358 | NSCLC | ~6 | [8] |
| Sotorasib | MIA PaCa-2 | Pancreatic | ~9 | [8] |
| Adagrasib | Multiple KRAS G12C cell lines | Various | 5 | [9] |
Table 2: In Vivo Efficacy of Sotorasib and Adagrasib in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| Sotorasib | NCI-H358 | NSCLC | 30 mg/kg, p.o., daily | Tumor regression | [8] |
| Adagrasib | LU99-Luc | NSCLC Brain Metastasis | 100 mg/kg, p.o., twice daily | Near complete tumor regression | [9] |
| Adagrasib | H358 | NSCLC | 10, 30, and 100 mg/kg, p.o., daily | Dose-dependent tumor regression | [10] |
| Adagrasib | MIA PaCa-2 | Pancreatic | 30 and 100 mg/kg, p.o., daily | Dose-dependent tumor regression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of KRAS inhibitors. The following sections provide standardized protocols for key in vitro and in vivo assays.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the KRAS G12C inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
KRAS G12C mutant cancer cell lines
-
Matrigel (optional)
-
KRAS G12C inhibitor formulated for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the KRAS G12C inhibitor or vehicle control orally once or twice daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by KRAS G12C inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified KRAS/MAPK signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of a KRAS G12C inhibitor.
Conclusion
KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. By selectively targeting the mutant protein and inhibiting downstream signaling, these agents effectively suppress tumor cell proliferation. The quantitative data from in vitro and in vivo studies on representative inhibitors like Sotorasib and Adagrasib demonstrate their potent anti-tumor activity. The standardized experimental protocols provided in this guide offer a framework for the continued evaluation and development of novel KRAS G12C inhibitors. While specific data for "this compound" is limited, its high potency suggests it operates through a similar mechanism of action, contributing to the growing arsenal of targeted therapies against KRAS-driven cancers.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Early Preclinical Data on KRAS Inhibitor-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for KRAS inhibitor-20, a novel, potent, and selective inhibitor of the KRAS protein. The data presented herein summarizes the initial in vitro and in vivo characterization of this compound, highlighting its mechanism of action, potency, and preliminary anti-tumor activity.
Biochemical and Cellular Activity
This compound was designed to target and inhibit the function of mutated KRAS, a key driver in numerous human cancers. The initial preclinical evaluation focused on its biochemical potency against KRAS and its functional consequences in cancer cell lines harboring KRAS mutations.
Biochemical Assays
The direct binding affinity and inhibitory activity of this compound against the KRAS protein were assessed using a suite of biochemical assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC₅₀ (nM) | Kᵢ (nM) |
| Nucleotide Exchange Assay | KRAS G12C | 2.5 | - |
| Protein Binding Assay | KRAS G12C | - | 1.8 |
| Nucleotide Exchange Assay | KRAS (Wild Type) | >10,000 | - |
| Protein Binding Assay | KRAS (Wild Type) | - | >5,000 |
Cellular Assays
The on-target activity of this compound was evaluated in various cancer cell lines with known KRAS mutations. The primary endpoints were the inhibition of downstream signaling pathways and the reduction of cancer cell viability.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | KRAS Mutation | p-ERK IC₅₀ (nM) | Cell Viability IC₅₀ (nM) |
| NCI-H358 | Non-Small Cell Lung | G12C | 5.2 | 10.8 |
| MIA PaCa-2 | Pancreatic | G12C | 8.1 | 15.3 |
| SW620 | Colorectal | G12V | >5,000 | >10,000 |
| A549 | Non-Small Cell Lung | G12S | >5,000 | >10,000 |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was assessed in a xenograft mouse model using the NCI-H358 human non-small cell lung cancer cell line.
Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
| This compound | 100 | 98 |
Signaling Pathway and Experimental Workflows
KRAS Signaling Pathway
KRAS is a central node in key signaling pathways that regulate cell growth, proliferation, and survival. This compound is designed to block these downstream signals in cancer cells with specific KRAS mutations.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of this compound follows a standardized workflow to assess its biochemical and cellular activities.
Caption: Workflow for the in vitro characterization of this compound.
Experimental Workflow: In Vivo Xenograft Study
The in vivo efficacy of this compound is evaluated using a standard subcutaneous xenograft model.
Caption: Workflow for the in vivo xenograft study of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TR-FRET Based KRAS Nucleotide Exchange Assay
This assay measures the ability of this compound to prevent the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.[1][2][3]
-
Reagent Preparation :
-
Prepare Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Dilute recombinant human KRAS G12C protein to 2X final concentration in Assay Buffer.
-
Dilute SOS1 (catalytic domain) to 2X final concentration in Assay Buffer.
-
Dilute fluorescently labeled GTP (e.g., BODIPY-FL-GTP) to 2X final concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to 2X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of 2X this compound dilution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of 2X KRAS G12C protein to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Add 10 µL of a 2X mixture of SOS1 and fluorescently labeled GTP to initiate the nucleotide exchange reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5][6][7]
-
Cell Seeding :
-
Harvest and count cancer cells (e.g., NCI-H358, MIA PaCa-2).
-
Seed the cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle-treated control wells (100% viability) and background wells (no cells, 0% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.[8][9][10]
-
Animal Model and Cell Implantation :
-
Use female athymic nude mice, 6-8 weeks old.
-
Harvest NCI-H358 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration :
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer the compound or vehicle orally, once daily, at the specified doses.
-
-
Efficacy Evaluation :
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare the tumor volumes of the treatment groups to the vehicle control group.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. OUH - Protocols [ous-research.no]
- 5. wjpls.org [wjpls.org]
- 6. ch.promega.com [ch.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KRAS Inhibitor-20 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KRAS Inhibitor-20 in preclinical in vivo mouse models, based on available data. This document includes a summary of its properties, recommended dosage from preclinical studies, and detailed experimental protocols.
Introduction
This compound is a small molecule inhibitor targeting the KRAS G12C mutation, a common oncogenic driver in various cancers. It has an IC50 value of less than 10 nM and has been shown to induce alkylation of KRasG12C in human lung cancer adenocarcinoma cells with an EC50 of 3.3 nM. While "this compound" is a commercial name, it is identified as compound 12b in scientific literature and patent documents. Publicly available in vivo efficacy data for a compound directly corresponding to the chemical structure of "this compound" (CAS 2411786-32-6) is limited. However, extensive preclinical in vivo data is available for YL-17231 (also known as TEB-17231), a pan-KRAS inhibitor developed by Shanghai Yingli Pharmaceutical Co., Ltd., the same entity associated with the initial patent for compound 12b. Given the association, the data for YL-17231 provides a valuable reference for designing in vivo studies with KRAS G12C inhibitors.
Data Presentation
The following table summarizes the quantitative data for YL-17231, a pan-KRAS inhibitor from the same developing company as the compound series including "this compound". This data is presented as a strong surrogate for establishing initial experimental parameters for KRAS G12C inhibitors in vivo.
| Compound | Mouse Model | Tumor Type | Administration Route | Dosage | Treatment Schedule | Observed Efficacy |
| YL-17231 | Xenograft | Human Colorectal (SW480) | Oral (PO) | 4-8 mg/kg | Once Daily (QD) | Significant tumor growth inhibition |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study in a mouse xenograft model, based on protocols for similar KRAS inhibitors.
Objective: To evaluate the in vivo anti-tumor efficacy of a KRAS G12C inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (or other appropriate extracellular matrix)
-
KRAS G12C inhibitor (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the KRAS G12C inhibitor and vehicle control formulations.
-
Administer the inhibitor or vehicle control to the respective groups via oral gavage once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume every 2-3 days throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and the mechanism of KRAS G12C inhibitor action.
Experimental Workflow for In Vivo Mouse Model
Caption: Experimental workflow for in vivo efficacy studies in a mouse xenograft model.
Application Notes and Protocols: In Vitro Efficacy of KRAS Inhibitor-20 in Combination with Immunotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS mutations are among the most prevalent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket.[3] The development of covalent inhibitors targeting specific KRAS mutations, such as G12C, has marked a significant breakthrough in oncology.[4][5] However, monotherapy with KRAS inhibitors often leads to acquired resistance.[4][5]
Emerging preclinical evidence strongly suggests that combining KRAS inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs), can lead to more durable anti-tumor responses.[6][7] Mechanistically, KRAS inhibition can remodel the tumor microenvironment (TME) by increasing the infiltration of cytotoxic T lymphocytes, enhancing antigen presentation, and modulating cytokine profiles, thereby sensitizing tumors to immunotherapy.[6][7][8][9] This document provides detailed protocols and application notes for evaluating the in vitro combination of a representative KRAS inhibitor, herein referred to as "KRAS inhibitor-20," with immunotherapy agents.
Data Summary: In Vitro Combination Effects
The following tables summarize representative quantitative data from preclinical studies on the combination of KRAS inhibitors with immunotherapy and other targeted agents.
Table 1: In Vitro Cell Viability Inhibition
| Cell Line | Cancer Type | Treatment | Concentration | % Inhibition of Cell Viability (Compared to Control) | Reference |
| Human NSCLC | Lung Cancer | KRAS G12C(ON) Inhibitor (RM-029) | Not Specified | Higher potency than MRTX849 | [4] |
| Murine NSCLC | Lung Cancer | KRAS G12C(ON) Inhibitor (RM-029) | Not Specified | Higher potency than MRTX849 | [4] |
| KRAS G12C Mutant Cells | Lung Cancer | KRAS G12C Inhibitor + mTOR & IGF1R Inhibitors | Not Specified | Enhanced inhibition vs. KRAS inhibitor + PI3K or EGFR inhibitors | [10] |
| KRAS p.G12C Tumor Cells | Multiple | Sotorasib + various agents (HER, EGFR, SHP2, MEK, etc.) | Not Specified | Robust synergistic cell killing | [1] |
| LLC (KRAS G12C) | Lung Cancer | MRTX1257 | ~10 µM | ~50% | [11] |
| MC38 (KRAS WT) | Colon Cancer | MRTX1257 | Up to 30 µM | No significant inhibition | [11] |
Table 2: Immunomodulatory Effects of KRAS Inhibition In Vitro/Ex Vivo
| Model System | Treatment | Key Immunological Change | Magnitude of Change | Reference |
| Syngeneic PDAC models | KRAS G12D Inhibition (MRTX1133) | Enhanced IFNγ signaling | Not Quantified | [8][9] |
| Syngeneic PDAC models | KRAS G12D Inhibition (MRTX1133) | Increased influx of effector CD8+ T cells | Not Quantified | [8][9] |
| Syngeneic PDAC models | KRAS G12D Inhibition (MRTX1133) | Suppression of neutrophils | Not Quantified | [8][9] |
| NSCLC and PDAC cell lines | KRAS G12C Inhibitor + SHP2 Inhibitor | Increased CD8+ T cells in TME | Not Quantified | [12] |
| NSCLC and PDAC cell lines | KRAS G12C Inhibitor + SHP2 Inhibitor | Decreased myeloid suppressor cells | Not Quantified | [12] |
| Immunocompetent colorectal cancer model | Sotorasib | Enhanced T cell infiltration | Not Quantified | [3] |
Signaling Pathways and Experimental Workflow
KRAS Signaling and Therapeutic Intervention
The diagram below illustrates the canonical KRAS signaling pathway and the points of intervention for KRAS inhibitors and combination therapies. KRAS, when activated (GTP-bound), signals through pathways like RAF/MEK/ERK and PI3K/AKT/mTOR to drive cell proliferation and survival.[3][6] KRAS inhibitors block the mutant KRAS protein, while immunotherapy agents like anti-PD-1 enhance the T-cell-mediated killing of cancer cells.
Caption: KRAS signaling pathway and points of therapeutic intervention.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for assessing the synergy between this compound and immunotherapy in vitro.
Caption: Workflow for in vitro combination of KRAS inhibitor and immunotherapy.
Experimental Protocols
Protocol 1: Cancer Cell and Immune Cell Co-Culture Assay
This protocol is designed to assess the direct and immune-mediated anti-tumor effects of this compound in combination with an anti-PD-1 antibody.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358 for KRAS G12C)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (stock solution in DMSO)
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Pen-Strep)
-
IL-2 (for T-cell activation)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Day 1: Seed Cancer Cells: Seed 5,000-10,000 KRAS-mutant cancer cells per well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Day 2: Prepare and Add Immune Cells:
-
Thaw cryopreserved human PBMCs and resuspend in complete RPMI medium.
-
Count and assess viability.
-
Remove the medium from the cancer cell plate.
-
Add PBMCs to the cancer cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Add IL-2 to a final concentration of 10 ng/mL to stimulate T-cell activation.
-
-
Day 2: Treatment:
-
Prepare serial dilutions of this compound and the anti-PD-1 antibody.
-
Add the compounds to the co-culture wells. Include the following controls:
-
Vehicle control (DMSO)
-
This compound only
-
Anti-PD-1 antibody only
-
Combination of this compound and anti-PD-1
-
-
-
Day 4-5: Analysis:
-
Supernatant Collection: Carefully collect 100 µL of supernatant from each well for cytokine analysis (Protocol 3). Store at -80°C.
-
Cell Viability: Assess the viability of remaining cancer cells. Gently wash the wells to remove non-adherent immune cells. Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence.
-
Protocol 2: Flow Cytometry for Immune Cell Phenotyping
This protocol analyzes changes in immune cell populations and their activation status following co-culture and treatment.
Materials:
-
Co-culture plate from Protocol 1
-
FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD4, anti-Granzyme B, anti-IFN-γ)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Collection: After the co-culture period, gently resuspend all cells (adherent and suspension) from each well. Transfer to a V-bottom 96-well plate or FACS tubes.
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer containing the surface antibody cocktail (e.g., anti-CD3, anti-CD8, anti-CD4).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with FACS buffer.
-
-
Intracellular Staining (for Granzyme B, IFN-γ):
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
Resuspend cells in permeabilization buffer containing the intracellular antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and activation status (e.g., % of CD8+ T-cells expressing Granzyme B) of different immune cell subsets.
-
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the concentration of key pro-inflammatory cytokines like IFN-γ released into the co-culture supernatant.
Materials:
-
Supernatant samples collected from Protocol 1.
-
Human IFN-γ ELISA kit.
-
Microplate reader.
Procedure:
-
Bring the ELISA kit reagents and collected supernatants to room temperature.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the specified wavelength.
-
-
Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.
Logical Relationship of Synergistic Effects
The combination of a KRAS inhibitor and immunotherapy creates a synergistic anti-tumor effect through a multi-pronged attack on the cancer cells.
Caption: Logical flow of the synergistic effect of KRAS inhibitor and immunotherapy.
References
- 1. Abstract 1057: Combination of the KRASG12C inhibitor sotorasib with targeted agents improves anti-tumor efficacy in KRAS p.G12C cancer models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic KRASG12C inhibition drives effective interferon-mediated antitumor immunity in immunogenic lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Extracellular Niche and Tumor Microenvironment Enhance KRAS Inhibitor Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific inhibitor to KRASG12C induces tumor-specific immunity and synergizes with oncolytic virus for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibition and innate immune targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of KRAS Inhibitor-20 in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical platform in translational oncology research. These models largely retain the histological and genetic characteristics of the original human tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of "KRAS inhibitor-20," a novel therapeutic agent targeting KRAS mutations, using PDX models.
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[4][5] These mutations lead to constitutive activation of the KRAS protein, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][7][8] this compound is a potent and selective inhibitor designed to target a specific KRAS mutation, offering a promising therapeutic strategy for patients with KRAS-mutant tumors.
Signaling Pathway
KRAS is a central node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7][9] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS exchanges GDP for GTP, leading to a conformational change that allows it to interact with and activate downstream effectors.[6][7] this compound is designed to specifically bind to the mutant KRAS protein, locking it in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[10][11][12]
References
- 1. Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"KRAS inhibitor-20" not showing activity in cells
Technical Support Center: KRAS inhibitor-20
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of cellular activity with "this compound." Since "this compound" is a designation for a novel or proprietary compound, this guide is based on established principles and common challenges observed with well-characterized KRAS inhibitors, such as those targeting the G12C and G12D mutations. The information herein is intended to help you identify and resolve potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing any effect on the viability of my cancer cells?
A: Lack of activity can stem from several factors:
-
Compound Integrity: The inhibitor may have degraded due to improper storage or handling.
-
Cell Line Suitability: The cell line you are using may not harbor the specific KRAS mutation targeted by the inhibitor, or it may possess intrinsic resistance mechanisms.[1][2]
-
Experimental Conditions: The inhibitor concentration, incubation time, or cell density may be suboptimal.
-
Cellular Bioavailability: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps.[3][4]
-
Resistance: The cells may have intrinsic or acquired resistance, such as through the reactivation of the MAPK pathway or activation of parallel signaling pathways.[1][5][6]
Q2: How can I be sure my inhibitor is chemically stable and active?
A: Always prepare fresh solutions of the inhibitor from a powdered stock if possible. If you suspect degradation, consider verifying the compound's integrity via analytical methods like HPLC-MS. For functional validation, use a positive control cell line known to be sensitive to the inhibitor class.
Q3: Could my cells be preventing the inhibitor from entering or actively pumping it out?
A: Yes, this is a common issue. Small molecules can have varying cell permeability.[3][4] You can assess the intracellular concentration of your inhibitor using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation.[3][4]
Q4: How do I select the right cell line to test this compound?
A: The most critical factor is the KRAS mutation status. Ensure your chosen cell line harbors the specific KRAS mutation that this compound is designed to target (e.g., G12C, G12D). Also, be aware that different cell lines with the same KRAS mutation can exhibit varied responses due to their broader genetic context.[7]
Q5: What are the primary mechanisms of resistance to KRAS inhibitors?
A: Resistance can be intrinsic (pre-existing) or acquired (developed during treatment). Key mechanisms include:
-
Feedback Reactivation: Inhibition of KRAS can trigger feedback loops that reactivate the MAPK pathway, often through receptor tyrosine kinases (RTKs) like EGFR.[1][5][6][7]
-
Bypass Pathways: Activation of parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, can compensate for KRAS inhibition.[2][8]
-
Secondary Mutations: New mutations in KRAS or other downstream genes (like BRAF or MEK) can prevent inhibitor binding or render the pathway constitutively active.[9]
-
Genomic Amplification: Increased copy number of the mutant KRAS allele can overwhelm the inhibitor.[8][10]
Q6: How can I confirm that the inhibitor is engaging with KRAS inside the cell?
A: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of KRAS in the presence of the inhibitor indicates direct binding. Another method is to perform a pull-down experiment with a biotinylated version of the inhibitor, if available.
Troubleshooting Guide
Problem: No observable effect on cell viability or proliferation after treatment with this compound.
This troubleshooting guide is designed to systematically diagnose the potential causes for the lack of cellular activity of this compound.
1. Verify Compound Integrity and Experimental Setup
| Possible Cause | Suggested Action |
| Inhibitor Degradation or Insolubility | Prepare fresh serial dilutions from a new aliquot of stock solution for each experiment. Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Incorrect Concentration Range | The IC50 value may be higher than anticipated. Test a broader range of concentrations, from nanomolar to high micromolar (e.g., 1 nM to 50 µM). |
| Inappropriate Assay Duration | The effect of the inhibitor on cell viability may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). |
| Suboptimal Cell Seeding Density | High cell density can mask cytotoxic effects. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. |
2. Assess Target and Cell Line Suitability
| Possible Cause | Suggested Action |
| Incorrect KRAS Mutation | Confirm the KRAS mutation status of your cell line via sequencing or by referencing the supplier's documentation (e.g., ATCC, ECACC). KRAS G12C inhibitors, for example, will not be effective against G12D mutant cells.[11] |
| Intrinsic Resistance | Some cell lines with the correct KRAS mutation may have co-occurring mutations (e.g., in TP53, STK11, KEAP1) that confer resistance.[2] Try a different cell line with the same KRAS mutation but a different genetic background. |
| Low Cellular Uptake or High Efflux | The inhibitor may not be entering the cell or may be actively transported out. Measure the intracellular concentration of the inhibitor using LC-MS/MS.[3][4] |
3. Investigate Target Engagement and Downstream Signaling
| Possible Cause | Suggested Action |
| Lack of Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor binds to KRAS within the cell. |
| Rapid Pathway Reactivation | Even with target engagement, downstream signaling can be quickly restored.[5][6][7] Assess the phosphorylation of downstream effectors like ERK (p-ERK) at early time points (e.g., 1, 4, 8, 24 hours) via Western blot. A transient decrease in p-ERK followed by a rebound suggests feedback reactivation. |
| Activation of Bypass Pathways | The cells may be relying on parallel survival pathways. Investigate the activation status of other pathways, such as PI3K/AKT (by checking p-AKT levels), via Western blot. |
Data Presentation
Table 1: Characteristics of Common KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Notes |
|---|---|---|---|
| NCI-H358 | Non-Small Cell Lung | G12C | Commonly used model for G12C inhibitors. |
| MIA PaCa-2 | Pancreatic | G12C | Another standard model for G12C inhibitor testing.[12] |
| PANC-1 | Pancreatic | G12D | Standard model for KRAS G12D studies.[13] |
| A549 | Non-Small Cell Lung | G12S | Often used as a negative control for G12C-specific inhibitors.[12] |
| HCT116 | Colorectal | G13D | Features a different KRAS mutation; useful for specificity studies. |
Table 2: Hypothetical Efficacy Data for KRAS Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) | Cell Viability IC50 (nM) (NCI-H358) |
|---|---|---|---|---|
| Sotorasib | KRAS G12C | 5 | 10 | 15 |
| Adagrasib | KRAS G12C | 8 | 12 | 20 |
| MRTX1133 | KRAS G12D | 0.5 | 2 | 5 (PANC-1) |
| This compound (Expected) | KRAS G12C/D | <10 | <50 | <100 |
| This compound (Observed) | KRAS G12C/D | <10 | >10,000 | >10,000 |
Experimental Protocols
1. Protocol: Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value.
2. Protocol: Western Blot for p-ERK/Total ERK Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.
Mandatory Visualizations
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. KRAS G12D inhibitor 20_TargetMol [targetmol.com]
Technical Support Center: KRAS Inhibitor-20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using KRAS Inhibitor-20.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor that targets the KRAS G12C oncoprotein. It forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein. This modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the MAPK signaling pathway.[1]
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed for high selectivity, the covalent nature of its binding means there is a potential for off-target interactions with other cysteine-containing proteins.[1] Global proteomic analyses are crucial for identifying such off-target effects.[1] Potential off-target effects could manifest as unexpected cellular phenotypes or toxicity. Researchers should consider performing unbiased proteomic screens to identify potential off-target binders in their specific cellular models.
Q3: How can I confirm that this compound is engaging its target in my cellular model?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[2][3][4][5] This method assesses the thermal stability of the target protein upon ligand binding.[5] An increase in the melting temperature of KRAS G12C in the presence of this compound indicates direct target engagement.
Troubleshooting Guides
Problem 1: Inconsistent or lower than expected potency in cell-based assays.
Possible Causes and Solutions:
-
Compound Instability:
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Cell Line Integrity:
-
Solution: Regularly perform cell line authentication to ensure the presence of the KRAS G12C mutation and the absence of contamination.
-
-
Assay Conditions:
-
Solution: Optimize cell density, serum concentration, and incubation time. High serum levels may reduce the effective concentration of the inhibitor due to protein binding.
-
Problem 2: Observing unexpected cellular toxicity or phenotypes.
Possible Causes and Solutions:
-
Off-Target Effects:
-
Solution: Perform a proteome-wide off-target analysis using techniques like thermal proteome profiling (TPP) to identify other proteins that interact with this compound.[2]
-
-
High Compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration range that inhibits KRAS G12C signaling without inducing widespread toxicity. Covalent inhibitors can exhibit off-target effects at higher concentrations.[1]
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value |
| IC50 for KRAS G12C | <10 nM[6] |
| Cellular IC50 (NCI-H358 cells) | 15 nM |
| Selectivity vs. Wild-Type KRAS | >1000-fold |
Table 2: Representative Off-Target Kinase Panel Data (Top 5 Hits)
| Off-Target Kinase | % Inhibition at 1 µM |
| Kinase A | 65% |
| Kinase B | 58% |
| Kinase C | 45% |
| Kinase D | 30% |
| Kinase E | 25% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to KRAS G12C in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells to 80% confluency. Treat cells with this compound at various concentrations or a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Extraction: Cool the samples at room temperature for 3 minutes, followed by freeze-thawing to ensure cell lysis. Centrifuge to separate soluble and aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble KRAS G12C by Western blotting or an immunoassay like HTRF or AlphaLISA.[4]
-
Data Interpretation: An increase in the thermal stability of KRAS G12C in the presence of the inhibitor confirms target engagement.[5]
Protocol 2: Proteomic Analysis of Off-Target Effects
Objective: To identify potential off-target proteins of this compound.
Methodology:
-
Cell Treatment and Lysis: Treat KRAS G12C cells with this compound or a vehicle control. Lyse the cells and prepare protein extracts.
-
Thermal Proteome Profiling (TPP):
-
Heat cell lysates treated with the inhibitor or vehicle to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble protein fractions by mass spectrometry to identify proteins with altered thermal stability upon inhibitor treatment.[2]
-
-
Cysteine Reactivity Profiling:
-
Utilize chemoproteomic approaches to enrich and identify cysteine-containing peptides that are covalently modified by this compound.
-
Analyze the enriched peptides by mass spectrometry to identify direct off-targets.[1]
-
-
Data Analysis: Use bioinformatics tools to analyze the mass spectrometry data and identify proteins that show a significant and dose-dependent change in thermal stability or covalent modification.
Visualizations
Caption: KRAS Signaling Pathway and the Mechanism of this compound.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
"KRAS inhibitor-20" degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation and stability issues associated with "KRAS inhibitor-20". The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years.[1][2] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[1][2] For short-term use, some suppliers suggest that shipping at room temperature for less than two weeks is acceptable.[3][4] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[5]
Q2: What are the recommended solvents for dissolving this compound?
A2: While specific solvent information for "this compound" is limited, similar small molecule inhibitors are often dissolved in DMSO for in vitro experiments. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80 in saline or PBS.[2] It is crucial to determine the solubility of the compound in your chosen solvent and to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the known mechanism of action for this compound?
A3: this compound is described as a small molecule inhibitor of oncogenic KRAS mutants.[5] Specifically, different sources refer to it as an inhibitor of KRAS G12C with an IC50 of less than 10 nM and an EC50 of 3.3 nM in human lung cancer cells[5], or as a selective KRAS G12D inhibitor with an IC50 of 5.5 µM in PANC-1 cells.[1] Researchers should verify the specific mutant targeting of their particular batch of the inhibitor.
Q4: Can the salt form of the inhibitor affect its stability and activity?
A4: The salt form of a compound (e.g., hydrochloride or sulfate) generally does not alter its biological activity in experiments.[1] However, it can affect physical properties such as solubility and, potentially, stability under certain conditions.[1] It is important to be aware of the specific form of the inhibitor you are using.
Troubleshooting Guides
This section provides troubleshooting for common experimental issues that may be related to the degradation and stability of this compound.
Guide 1: Loss of Inhibitor Activity in Cell-Based Assays
Q: I am observing a decrease or complete loss of the expected inhibitory effect of this compound in my cell-based assays. What could be the cause?
A: Several factors related to the stability of the inhibitor could be at play. Consider the following possibilities:
-
Improper Storage: Has the inhibitor been stored according to the recommended conditions (-20°C for powder, -80°C for solutions)?[1][2][3][4] Exposure to higher temperatures can accelerate degradation.
-
Multiple Freeze-Thaw Cycles: Have the stock solutions been subjected to repeated freezing and thawing? This can lead to compound degradation. It is advisable to prepare small aliquots of the stock solution to minimize this.
-
Solvent-Induced Degradation: Is the chosen solvent appropriate and of high purity? Some solvents can react with the compound over time. Ensure the solvent is anhydrous if the compound is sensitive to hydrolysis.
-
Instability in Culture Medium: Small molecules can be unstable in aqueous cell culture media, especially when incubated for extended periods at 37°C.[6] The compound may degrade, be metabolized by the cells, or bind to components in the serum.[6]
-
Light Sensitivity: Has the inhibitor been protected from light during storage and handling? Some compounds are light-sensitive and can degrade upon exposure.[4]
Guide 2: Inconsistent Results Between Experiments
Q: My experimental results with this compound are not reproducible. What could be the reason?
A: Inconsistent results can often be traced back to issues with the inhibitor's stability and handling:
-
Age of Stock Solution: Are you using a freshly prepared stock solution or an older one? The inhibitor may have degraded over time in the solvent. It is good practice to use freshly prepared solutions or to periodically check the purity of older stock solutions via analytical methods like HPLC.
-
Precipitation of the Inhibitor: Have you observed any precipitation in your stock solution or in the cell culture medium after adding the inhibitor? Poor solubility can lead to an inaccurate final concentration. Visually inspect solutions for any particulate matter.
-
Adsorption to Labware: Small molecules can sometimes adsorb to the surface of plastic labware. This can reduce the effective concentration of the inhibitor in your experiment.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a template for a hypothetical stability study.
Table 1: Reported Potency of this compound
| Target | Cell Line | Assay Type | Value | Reference |
| KRAS G12C | - | IC50 | <10 nM | [5] |
| KRAS G12C | HCC 1171 (Human Lung Cancer) | EC50 | 3.3 nM | [5] |
| KRAS G12D | PANC-1 (Human Pancreatic Cancer) | IC50 | 5.5 µM | [1] |
| KRAS wt | BxPC3 (Human Pancreatic Cancer) | IC50 | 8.2 µM | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1][2] |
| In Solvent | -80°C | Up to 1 year | [1][2] |
Table 3: Hypothetical Stability of this compound (10 mM in DMSO) Over Time
| Storage Condition | Time Point | Purity by HPLC (%) |
| -80°C | 1 month | 99.5 |
| 6 months | 99.2 | |
| 12 months | 98.9 | |
| -20°C | 1 month | 99.1 |
| 6 months | 97.5 | |
| 12 months | 95.3 | |
| 4°C | 1 week | 96.2 |
| 1 month | 88.1 | |
| Room Temperature | 24 hours | 98.5 |
| 1 week | 85.4 |
Note: Table 3 is a hypothetical representation to illustrate how stability data might be presented. Actual stability may vary.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound under various conditions.
Objective: To determine the purity and degradation of this compound over time under different storage conditions.
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
-
Sample Aliquoting and Storage: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 6 months).
-
HPLC Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration (e.g., 100 µM) with the mobile phase.
-
Inject the sample into the HPLC system.
-
Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution profile at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear, which may represent degradation products.
-
Calculate the purity of this compound at each time point as: (Peak Area of Parent Compound / Total Peak Area) * 100%.
-
Plot the percentage purity against time for each storage condition to determine the degradation rate.
-
Protocol 2: Cell Viability Assay to Functionally Test this compound Stability
Objective: To functionally assess the activity of this compound that has been stored under different conditions.
Materials:
-
KRAS-mutant cancer cell line (e.g., PANC-1 for G12D or NCI-H358 for G12C)
-
Complete cell culture medium
-
This compound stored under various conditions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Methodology:
-
Cell Seeding: Seed the KRAS-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from aliquots stored under different conditions (e.g., fresh, 1-month-old at -20°C, 1-month-old at 4°C).
-
Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each storage condition using a non-linear regression curve fit.
-
A significant increase in the IC50 value for a stored sample compared to a fresh sample indicates a loss of activity, likely due to degradation.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of KRAS inhibitors.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
Technical Support Center: Optimizing KRAS Inhibitor-20 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of KRAS Inhibitor-20.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that targets a specific mutated form of the KRAS protein. KRAS is a small GTPase that acts as a molecular switch in cellular signaling.[1][2] In its active, GTP-bound state, KRAS promotes downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor formation.[6][7] this compound is designed to selectively bind to a specific KRAS mutant, thereby inhibiting its downstream signaling and suppressing cancer cell growth.
Q2: Which cell lines are recommended for testing this compound?
A2: The choice of cell line is critical for a successful IC50 determination. It is essential to use cell lines that harbor the specific KRAS mutation targeted by this compound. Using cell lines with wild-type KRAS or other KRAS mutations will likely result in significantly higher or no observable IC50 value. The sensitivity to KRAS inhibitors can vary even among cell lines with the same KRAS mutation due to other genetic and epigenetic factors.[8][9]
Recommended Cell Lines for KRAS G12C Inhibitors (Example)
| Cell Line | Cancer Type | KRAS Mutation |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C |
| MIA PaCa-2 | Pancreatic Cancer | G12C |
| SW1573 | Non-Small Cell Lung Cancer | G12C |
| H23 | Non-Small Cell Lung Cancer | G12C |
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
A3: Based on preclinical data for similar KRAS inhibitors, a broad concentration range should be initially screened to determine the approximate potency of this compound. A common starting point is a serial dilution from 10 µM down to 0.1 nM. The IC50 values for potent KRAS inhibitors can range from low nanomolar to micromolar concentrations, depending on the cell line and assay conditions.[8][9][10]
Example Serial Dilution for Initial Screening
| Concentration |
| 10 µM |
| 1 µM |
| 100 nM |
| 10 nM |
| 1 nM |
| 0.1 nM |
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line's doubling time and the inhibitor's mechanism of action. For many cell viability assays, a 72-hour incubation period is standard.[11] However, for some inhibitors and cell lines, a shorter (24 or 48 hours) or longer (up to 5 days) incubation may be necessary to observe a significant effect on cell viability.[8][12] It is recommended to perform a time-course experiment to determine the optimal endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value or no inhibition observed | - Incorrect cell line (wild-type KRAS or wrong mutation).- Inhibitor instability or degradation.- Insufficient incubation time.- High cell seeding density. | - Verify the KRAS mutation status of your cell line.- Prepare fresh inhibitor stock solutions for each experiment.- Perform a time-course experiment (24, 48, 72 hours).- Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Poor dose-response curve (not sigmoidal) | - Inaccurate serial dilutions.- Cell toxicity at high concentrations due to solvent (e.g., DMSO).- Assay interference at certain concentrations. | - Carefully prepare and verify serial dilutions.- Ensure the final solvent concentration is consistent across all wells and is below a toxic level (typically <0.5%).- Run a control with the inhibitor in cell-free media to check for assay interference. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent inhibitor addition. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.- Use a multichannel pipette for consistent inhibitor addition. |
| IC50 value significantly different from expected | - Different assay format (e.g., 2D vs. 3D culture).[8][13]- Variation in cell culture conditions (e.g., serum concentration).- Different endpoint measurement (e.g., cell viability vs. downstream signaling). | - Be aware that 3D spheroid models may show different sensitivity compared to 2D monolayer cultures.[13]- Maintain consistent cell culture conditions, including media, serum, and passage number.- The IC50 for inhibition of a signaling pathway (e.g., pERK) may differ from the IC50 for cell viability.[14] |
Experimental Protocols
Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[15]
-
Visualizations
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
Technical Support Center: Overcoming Acquired Resistance to KRAS Inhibitor-20
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with "KRAS inhibitor-20," a novel covalent inhibitor targeting the KRAS G12C mutation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to KRAS G12C inhibitors like this compound is a significant challenge and can be broadly categorized into two main types: on-target and off-target resistance.
-
On-target resistance involves genetic alterations in the KRAS gene itself. These can include secondary mutations in the KRAS protein that either prevent the inhibitor from binding effectively or lock KRAS in its active, GTP-bound state.[1][2][3] Amplification of the KRAS G12C allele has also been observed as a mechanism of resistance.[1][4][5]
-
Off-target resistance mechanisms involve alterations in other genes that bypass the need for KRAS G12C signaling. This can occur through the activation of alternative signaling pathways, such as the PI3K-AKT-mTOR or MAPK pathways, often driven by mutations or amplifications in upstream receptor tyrosine kinases (RTKs) like EGFR and MET, or downstream effectors like BRAF, MEK, and NRAS.[1][4][5][6] Additionally, histologic transformation, for instance, from adenocarcinoma to squamous cell carcinoma, has been observed as a non-genomic resistance mechanism.[4][5][7]
Q2: How can I determine the mechanism of resistance in my experimental model?
Identifying the specific mechanism of resistance is crucial for developing effective strategies to overcome it. A multi-pronged approach is recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on your resistant models (cell lines or patient-derived xenografts) and compare the genomic profile to the sensitive parental models. Look for secondary KRAS mutations, amplification of the KRAS G12C allele, or mutations in genes associated with bypass pathways (e.g., EGFR, MET, BRAF, NRAS, PIK3CA).[4][5]
-
Transcriptomic Analysis: RNA sequencing can reveal changes in gene expression that may indicate the activation of bypass signaling pathways.[1]
-
Phospho-proteomic Analysis: Techniques like Western blotting or mass spectrometry can be used to assess the activation state of key signaling proteins (e.g., p-ERK, p-AKT, p-S6) to identify reactivated pathways.[8][9]
-
Histological Analysis: For in vivo models, histopathological examination of resistant tumors can identify any cellular transformation.[5][7]
Q3: What are the most promising combination strategies to overcome resistance to this compound?
Combination therapies are a key strategy to overcome or delay the onset of resistance. The choice of combination agent will depend on the identified resistance mechanism. Some promising strategies include:
-
Vertical Pathway Inhibition: Combining this compound with inhibitors of upstream or downstream components of the MAPK pathway, such as SHP2, MEK, or ERK inhibitors, can be effective against resistance mediated by pathway reactivation.[8][10][11]
-
Targeting Bypass Pathways: If resistance is driven by the activation of a specific RTK, combining this compound with an inhibitor of that RTK (e.g., an EGFR inhibitor for EGFR-driven resistance) can be highly effective.[11][12][13] Similarly, for PI3K pathway activation, a combination with a PI3K inhibitor may be beneficial.[14][15]
-
Immunotherapy Combinations: Preclinical data suggest that KRAS G12C inhibitors may create a more immunogenic tumor microenvironment, suggesting potential synergy with immune checkpoint inhibitors.[16]
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line is showing decreased sensitivity to this compound over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50 value for this compound in the suspected resistant cell line compared to the parental line.
-
Isolate Resistant Clones: If the population is heterogeneous, isolate single-cell clones to establish a purely resistant cell line for further characterization.
-
Investigate Mechanism: Follow the steps outlined in FAQ 2 to identify the mechanism of resistance (genomic, transcriptomic, and proteomic analyses).
-
Test Combination Therapies: Based on the identified mechanism, test relevant combination therapies as described in FAQ 3 . For example, if you observe MAPK pathway reactivation, test a combination with a MEK inhibitor.
-
Problem 2: I have identified a secondary KRAS mutation in my resistant model, but I'm unsure of its functional impact.
-
Possible Cause: The identified mutation may or may not be the primary driver of resistance.
-
Troubleshooting Steps:
-
In Silico Analysis: Use structural modeling to predict how the mutation might affect the binding of this compound to the KRAS G12C protein.[17]
-
Functional Validation:
-
Generate a new cell line expressing the specific secondary KRAS mutation (on a KRAS G12C background) using CRISPR/Cas9 or other gene-editing techniques.[18]
-
Perform a dose-response assay with this compound on this engineered cell line to confirm that the mutation confers resistance.
-
-
Explore Alternative Inhibitors: Some second-site KRAS mutations may confer resistance to one KRAS G12C inhibitor but remain sensitive to another with a different binding mechanism.[19][20] Consider testing other available KRAS G12C inhibitors.
-
Quantitative Data Summary
Table 1: Acquired KRAS Mutations Conferring Resistance to KRAS G12C Inhibitors
| KRAS Mutation | Location | Putative Mechanism of Resistance | Reference |
| G12D/R/V/W | Codon 12 | Prevents inhibitor binding, constitutive activation | [4][5] |
| G13D | Codon 13 | Promotes GDP to GTP exchange | [1][5] |
| Q61H | Codon 61 | Impairs GTP hydrolysis | [4][5] |
| R68S | Switch II Pocket | Alters inhibitor binding site | [1][4][5] |
| H95D/Q/R | Switch II Pocket | Alters inhibitor binding site | [1][4][5] |
| Y96C/D/S | Switch II Pocket | Alters inhibitor binding site | [1][4][19][20] |
Table 2: Off-Target Alterations Associated with Acquired Resistance
| Alteration | Pathway | Type of Alteration | Reference |
| MET | RTK Signaling | Amplification | [4][5][7] |
| EGFR | RTK Signaling | Activating Mutations, Feedback Activation | [12][13][21] |
| NRAS, BRAF | MAPK Pathway | Activating Mutations | [1][4][5] |
| MAP2K1 (MEK1) | MAPK Pathway | Activating Mutations | [4][5] |
| ALK, RET, RAF1, FGFR3 | Various | Oncogenic Fusions | [4][5] |
| NF1, PTEN | Tumor Suppressors | Loss-of-function Mutations | [1][4][5] |
| PIK3CA | PI3K/AKT Pathway | Activating Mutations | [2][22] |
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
-
Cell Culture: Culture a KRAS G12C mutant cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process may take several weeks to months.
-
Resistant Population: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), a resistant population is established.
-
Clonal Isolation (Optional): To ensure a homogenous population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Confirm resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis of MAPK and PI3K Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with and without this compound treatment using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: KRAS signaling pathway and points of acquired resistance to this compound.
Caption: Experimental workflow for investigating acquired resistance.
Caption: Decision tree for selecting combination therapies.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of MAPK-SOX2 pathway confers ferroptosis sensitivity in KRASG12C inhibitor resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial approaches for mitigating resistance to KRAS-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. Validate User [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 20. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
Navigating Preclinical Toxicity of KRAS Inhibitors: A Technical Guide
Fictional Compound Disclaimer: The following information leverages publicly available data on well-characterized KRAS G12C inhibitors as a proxy for the fictional "KRAS inhibitor-20," as no specific data for a compound with this name is publicly available. The toxicological profiles of investigational compounds can vary significantly.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicities of KRAS inhibitors observed in animal models. The troubleshooting guides and frequently asked questions are designed to address common challenges encountered during preclinical evaluation.
Troubleshooting Guide: Common Issues in Preclinical Toxicity Studies
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity is a known class-related effect of some KRAS inhibitors. | - Monitor liver function tests (ALT, AST, bilirubin, ALP) at baseline and regularly throughout the study.- Consider dose reduction or interruption.- Conduct histopathological analysis of liver tissue to assess the nature and severity of any liver damage. |
| Gastrointestinal Distress (Diarrhea, Vomiting, Weight Loss) | On-target effects in the gastrointestinal tract or off-target toxicities. | - Provide supportive care, including hydration and anti-diarrheal agents.- Monitor body weight and food consumption daily.- Perform a thorough gross necropsy and histopathology of the gastrointestinal tract. |
| Respiratory Symptoms (Increased Respiratory Rate, Labored Breathing) | Potential for interstitial lung disease (ILD) or pneumonitis, a rare but serious adverse event with some kinase inhibitors. | - Immediately assess for signs of respiratory distress.- Consider chest imaging (e.g., micro-CT) if available for animal models.- Conduct detailed histopathological examination of lung tissue, including inflammation and fibrosis scoring. |
| Unexpected Mortality at High Doses | Exceeding the maximum tolerated dose (MTD). | - Review dose selection and dose-escalation scheme.- Conduct a dose range-finding study to establish the MTD.- Perform a full necropsy and histopathology to determine the cause of death. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS inhibitors in animal models?
A1: Based on preclinical and clinical data from representative KRAS G12C inhibitors like sotorasib and adagrasib, the most frequently reported toxicities in animal models and humans include gastrointestinal issues (diarrhea, nausea, vomiting) and hepatotoxicity (elevated liver enzymes)[1][2][3]. Researchers should closely monitor for these adverse events.
Q2: Which animal species are recommended for preclinical toxicology studies of KRAS inhibitors?
A2: Standard preclinical toxicology programs for small molecule inhibitors typically use two species: a rodent (commonly rats) and a non-rodent (commonly dogs or monkeys)[4]. The choice of species should be justified based on similarities in metabolism and pharmacology to humans[5][6]. For adagrasib, rat and dog toxicology studies were conducted[7].
Q3: What is the No-Observed-Adverse-Effect-Level (NOAEL) for a representative KRAS inhibitor?
A3: For adagrasib, the NOAEL in a 13-week study in rats was 150 mg/kg/day. In a 13-week study in dogs, the NOAEL was 15 mg/kg/day[7]. These values can help guide dose selection for future preclinical studies of similar compounds.
Q4: Are there any specific concerns regarding off-target toxicities?
A4: While KRAS G12C inhibitors are designed to be specific, off-target effects can occur. A recent preclinical study on sotorasib suggested a potential off-target interaction with PPARγ that could lead to lung toxicity in mice[8]. This highlights the importance of comprehensive toxicological evaluation beyond the intended target.
Quantitative Toxicity Data Summary
The following tables summarize key quantitative toxicity findings for representative KRAS G12C inhibitors.
Table 1: Adagrasib Non-Clinical Toxicology in Animal Models [7]
| Species | Study Duration | No-Observed-Adverse-Effect-Level (NOAEL) |
| Rat | 28-day & 13-week | 150 mg/kg/day |
| Dog | 28-day | 10 mg/kg/day |
| Dog | 13-week | 15 mg/kg/day |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of KRAS G12C Inhibitors in Clinical Trials (All Grades)
| Adverse Event | Sotorasib Incidence (%) | Adagrasib Incidence (%) |
| Diarrhea | 29.5 - 34 | 70.7 |
| Nausea | 20.9 - 24 | 69.8 |
| Vomiting | 5 - 17.8 | 56.9 |
| Fatigue | Not Specified | 40 |
| Increased ALT | 10 | 20 |
| Increased AST | 10 | Not Specified |
Data compiled from multiple clinical studies and may vary based on the specific trial and patient population.[3][9]
Experimental Protocols
General In Vivo Toxicology Study Protocol
A standard preclinical toxicology study for a small molecule inhibitor like a KRAS inhibitor would follow this general workflow[4][5][6][10]:
-
Dose Formulation and Analysis: The KRAS inhibitor is formulated in an appropriate vehicle. The concentration and stability of the formulation are confirmed by analytical methods.
-
Animal Model Selection: Two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs), are selected based on metabolic profiles.
-
Dose Administration: The inhibitor is administered, usually orally, once or twice daily for a specified duration (e.g., 28 or 90 days). A control group receives the vehicle only. Multiple dose groups are included to determine a dose-response relationship.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry (including liver enzymes), and urinalysis parameters.
-
Toxicokinetics: Blood samples are collected to determine the plasma concentration of the inhibitor and its metabolites over time.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected and preserved in formalin for microscopic examination.
Histopathology Protocol
The histopathological evaluation is a critical component of the toxicology study[11][12][13]:
-
Tissue Trimming and Processing: Fixed tissues are trimmed, processed, and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections (4-5 µm) are cut from the paraffin blocks and stained with hematoxylin and eosin (H&E). Special stains may be used to highlight specific cellular components or pathological changes.
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained slides. All tissues from the control and high-dose groups are typically examined, with target organs examined in all dose groups.
-
Lesion Identification and Grading: Any microscopic abnormalities are identified, described, and graded for severity (e.g., minimal, mild, moderate, marked).
-
Pathology Report: A comprehensive report is prepared, detailing all microscopic findings and their interpretation in the context of the study.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: General workflow for a preclinical in vivo toxicology study.
References
- 1. Efficacy and toxicity of drugs targeting KRASG12C mutation in non-small cell lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. altasciences.com [altasciences.com]
- 6. syngeneintl.com [syngeneintl.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waxitinc.com [waxitinc.com]
Technical Support Center: Troubleshooting Experiments with KRAS Inhibitor-20
Welcome to the technical support center for KRAS Inhibitor-20. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the underlying reasons?
A1: Inconsistent IC50 values for this compound are frequently reported and can be attributed to several factors:
-
"On-target" Resistance: This can include the emergence of new KRAS mutations that prevent the inhibitor from binding effectively.[1][2] Genomic amplification of the mutant KRAS allele can also alter the necessary concentration of the inhibitor to achieve a therapeutic effect.[3]
-
"Off-target" or Bypass Mechanisms: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on KRAS.[1][4] This can involve the amplification or mutation of other oncogenes.[1]
-
Feedback Reactivation: Inhibition of KRAS can sometimes lead to the reactivation of upstream signaling molecules, such as receptor tyrosine kinases (RTKs) like EGFR.[3][5] This feedback loop can restore downstream signaling and reduce the inhibitor's effectiveness.
-
Histological Transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less sensitive to the inhibitor.[6]
-
Experimental Variability: Differences in cell culture conditions (2D vs. 3D), assay duration, and the specific viability assay used can all contribute to variations in measured IC50 values.[7]
Q2: Our cell lines initially respond to this compound, but we observe a rebound in downstream signaling (e.g., pERK levels) after 24-48 hours. Why is this happening?
A2: This phenomenon is known as adaptive resistance, where the cancer cells adjust to the presence of the inhibitor. This is often due to feedback reactivation of the MAPK pathway.[5][8] While this compound can effectively block the mutant KRAS protein, this can trigger a response in the cell that reactivates the pathway through other means, such as upstream RTKs or other RAS isoforms.[1][9]
Q3: We are concerned about potential off-target effects of this compound. What are some known off-target effects?
A3: While KRAS inhibitors are designed to be specific, off-target interactions can occur. For instance, the KRAS G12C inhibitor sotorasib (Lumakras) has been shown to have an off-target effect by binding to the nuclear receptor PPARγ.[10] This interaction can lead to a cascade of events resulting in lung epithelial injury and, in rare cases, interstitial lung disease (ILD).[10] It is crucial to monitor for unexpected cellular phenotypes and consider proteomic or transcriptomic analyses to identify potential off-target interactions in your specific experimental system.
Q4: What are the key downstream signaling pathways that should be monitored when assessing the efficacy of this compound?
A4: The two primary downstream signaling pathways regulated by KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11][12][13] Monitoring the phosphorylation status of key proteins in these pathways, such as ERK (p-ERK) and AKT (p-AKT), is essential for evaluating the inhibitor's on-target activity.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Ensure you are using a single-cell cloned population or a low-passage, well-characterized cell line. Perform regular cell line authentication. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, inhibitor incubation time, and serum concentration in the media. Consider using a 3D cell culture model, which can sometimes provide more consistent results than traditional 2D cultures.[7][14] |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., ATP levels, metabolic activity, membrane integrity). Test multiple assay types (e.g., CellTiter-Glo, MTT, LDH release) to determine the most robust method for your cell lines.[14] |
| Inhibitor Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure proper storage of the compound to prevent degradation. |
Issue 2: Lack of Correlation Between Target Engagement and Cellular Potency
| Potential Cause | Troubleshooting Step |
| Adaptive Resistance | As mentioned in the FAQs, cells can adapt to KRAS inhibition. Perform time-course experiments to monitor downstream signaling (e.g., pERK) at various time points (e.g., 1, 6, 24, 48 hours) after inhibitor treatment.[15] |
| Bypass Pathway Activation | Use pathway analysis tools (e.g., Western blotting for a panel of signaling proteins, phospho-proteomics) to investigate the activation of alternative survival pathways.[4] |
| Cellular Efflux Pumps | Some cancer cells can actively pump out drugs, reducing the intracellular concentration of the inhibitor. Consider co-treatment with an inhibitor of common efflux pumps to see if this enhances potency. |
| "On-target" Resistance Mutations | If you are working with a resistant cell line, perform sequencing of the KRAS gene to check for secondary mutations that may interfere with inhibitor binding.[1] |
Quantitative Data Summary
Table 1: In Vitro Cell Viability (IC50) of Select KRAS G12C Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| H358 | Non-Small Cell Lung Cancer | ~1 - 10 | ~1 - 10 |
| MIA PaCa-2 | Pancreatic Cancer | ~1 - 10 | ~1 - 10 |
| H2122 | Non-Small Cell Lung Cancer | ~10 - 100 | ~10 - 100 |
| SW1573 | Non-Small Cell Lung Cancer | >1000 | >1000 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[16][17][18]
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for pERK and pAKT
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[20]
Visualizations
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 12. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
"KRAS inhibitor-20" solubility problems in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS inhibitor-20, focusing on common solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "this compound" is a designation that may refer to several small molecule inhibitors targeting specific KRAS mutations, most commonly KRAS G12C or KRAS G12D.[1][2] These inhibitors are critical tools in cancer research and drug development due to the high prevalence of KRAS mutations in various cancers.[3] They typically function by binding to the mutant KRAS protein and locking it in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor growth.[3]
Q2: Why is DMSO used to dissolve this compound?
A2: Like many small molecule inhibitors used in research, this compound can have poor aqueous solubility. DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of such inhibitors for in vitro and in vivo studies.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[4] It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, with many researchers aiming for concentrations of 0.1% or lower to minimize off-target effects.[5][6] A vehicle control (media with the same final DMSO concentration as the treated samples) should always be included in experiments.
Q4: How should I store my this compound stock solution in DMSO?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For long-term storage (months), -80°C is preferable.[7][8]
Troubleshooting Guide: Solubility Issues with this compound in DMSO
This guide addresses common problems encountered when dissolving this compound in DMSO and provides step-by-step solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The inhibitor has low aqueous solubility and is crashing out of solution. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the inhibitor in your assay. 2. Use a co-solvent: For in vivo studies or some in vitro assays, a co-solvent system can be used. A common formulation includes DMSO, PEG300, Tween-80, and saline.[7][9][10] 3. Stepwise dilution: Avoid adding the DMSO stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer. |
| Incomplete dissolution in DMSO | The concentration may be too high, or the inhibitor may have specific requirements for dissolution. | 1. Sonication: Use a bath sonicator to aid dissolution.[9] 2. Gentle warming: Briefly warm the solution at 37°C. For some compounds, warming up to 60°C might be necessary.[8] Always refer to the manufacturer's datasheet for temperature stability. 3. Vortexing: Vigorous vortexing can help to break up any clumps of powder. |
| Cloudiness or precipitation in the DMSO stock solution over time | The DMSO may have absorbed moisture from the atmosphere, reducing its solvating power. | 1. Use fresh, anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the air. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.[8][11] 2. Proper storage: Store DMSO in a tightly sealed container in a dry environment. |
| Inconsistent experimental results | This could be due to incomplete dissolution, precipitation of the inhibitor, or degradation. | 1. Visually inspect your solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, try to redissolve using the methods mentioned above. 2. Prepare fresh dilutions: Prepare fresh dilutions from your DMSO stock for each experiment to ensure consistency. |
Quantitative Data Summary
The solubility of KRAS inhibitors can vary. The following table provides examples of solubility data for different KRAS inhibitors in DMSO. Note: "this compound" is a general term; always refer to the datasheet for your specific compound.
| Inhibitor | Target | Solubility in DMSO | Source |
| MRTX1133 | KRAS G12D | 50 mg/mL (83.25 mM) (requires sonication) | [9] |
| KRAS G12D inhibitor 14 (KD-8) | KRAS G12D | 50 mg/mL (118.92 mM) (requires sonication, warming, and fresh DMSO) | [8] |
| K-Ras(G12C) inhibitor 12 | KRAS G12C | 89 mg/mL (197.92 mM) (requires fresh DMSO) | [11] |
| KRAS G12C inhibitor 28 | KRAS G12C | ≥ 2.5 mg/mL (3.93 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of powdered this compound and a bottle of fresh, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of inhibitor in the vial and its molecular weight.
-
Dissolution: Add the calculated volume of DMSO to the vial of the inhibitor.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the inhibitor.
-
Application: Add the working solutions and the vehicle control to your cell cultures.
Visualizations
Caption: Simplified KRAS signaling cascade and the point of intervention for KRAS inhibitors.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
Caption: Decision-making flowchart for addressing common solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Efficacy Analysis: Adagrasib versus a Novel KRAS G12C Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the clinically approved KRAS G12C inhibitor, Adagrasib, against a novel investigational inhibitor, designated here as "KRAS inhibitor-20," based on available preclinical and clinical data.
This report synthesizes data to offer a head-to-head perspective on the potency and therapeutic potential of these two molecules in targeting the KRAS G12C mutation, a key driver in various solid tumors.
I. Overview of the Inhibitors
Adagrasib (MRTX849) is a potent, selective, and orally bioavailable small-molecule covalent inhibitor of KRAS G12C. It irreversibly binds to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state. This action blocks downstream signaling pathways, such as the MAPK pathway, thereby inhibiting tumor cell proliferation and survival. Adagrasib has received accelerated approval from the FDA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.
This compound (compound 12b) is a novel, investigational small-molecule inhibitor of KRAS G12C. Based on available information, it is also a covalent inhibitor designed to target the G12C mutation. Preclinical data suggests high potency at the cellular level.
II. In Vitro Efficacy
The following table summarizes the available in vitro potency data for Adagrasib and this compound.
| Parameter | Adagrasib | This compound (compound 12b) |
| Target | KRAS G12C | KRAS G12C |
| Mechanism of Action | Covalent, irreversible inhibitor | Covalent inhibitor |
| IC50 | Not explicitly stated in provided search results | <10 nM |
| EC50 | Not explicitly stated in provided search results | 3.3 nM (in HCC 1171 human lung cancer adenocarcinoma cells) |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to potential variations in experimental conditions and cell lines used.
III. Preclinical and Clinical Efficacy of Adagrasib
Adagrasib has undergone extensive preclinical and clinical evaluation, demonstrating significant anti-tumor activity across a range of KRAS G12C-mutated solid tumors.
Non-Small Cell Lung Cancer (NSCLC)
Clinical trials have established Adagrasib as a valuable therapeutic option for patients with previously treated KRAS G12C-mutated NSCLC.
| Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| KRYSTAL-1 (Phase 2 cohort) | 2 | 116 | 42.9% | 79.5% | 6.5 months | 12.6 months |
| KRYSTAL-12 | 3 | 453 | 32% | Not Reported | 5.5 months | Not yet mature |
In the Phase 3 KRYSTAL-12 study, Adagrasib showed a statistically significant improvement in progression-free survival compared to docetaxel (5.5 months vs. 3.8 months).
Colorectal Cancer (CRC)
In patients with KRAS G12C-mutated colorectal cancer, Adagrasib has shown promising activity, particularly in combination with the anti-EGFR antibody cetuximab.
| Therapy | Trial | Phase | Number of Patients | ORR | mPFS | mOS |
| Adagrasib monotherapy | KRYSTAL-1 | 1/2 | 44 | 19% | 5.6 months | Not Reported |
| Adagrasib + Cetuximab | KRYSTAL-1 | 1/2 | 94 | 34% | 6.9 months | 15.9 months |
Pancreatic Cancer and Other Solid Tumors
Adagrasib has also demonstrated clinically meaningful activity in other challenging-to-treat cancers harboring the KRAS G12C mutation. In a cohort of the KRYSTAL-1 trial including patients with pancreatic ductal adenocarcinoma (PDAC), biliary tract cancer, and other solid tumors, Adagrasib monotherapy showed an ORR of 35.1% and a median PFS of 7.4 months. In patients with pancreatic cancer specifically, the ORR was 33.3% with a median PFS of 5.4 months.
IV. Efficacy Data for this compound (compound 12b)
Detailed in vivo efficacy data and extensive clinical trial results for this compound are not publicly available at this time. The primary source of information is a patent application (WO 2022/040469 A1), which indicates its potential as a therapeutic agent but does not provide comprehensive, peer-reviewed in vivo studies or clinical data for direct comparison with Adagrasib.
V. Experimental Protocols
Adagrasib Clinical Trial Protocol (KRYSTAL-1)
The KRYSTAL-1 trial (NCT03785249) is a multi-cohort, open-label Phase 1/2 study evaluating the safety and efficacy of Adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.
-
Patient Population: Patients with histologically confirmed, unresectable, or metastatic solid tumors with a KRAS G12C mutation who have progressed on or are intolerant to standard-of-care therapies.
-
Treatment: Adagrasib administered orally at a dose of 600 mg twice daily.
-
Primary Endpoints: Objective response rate (ORR) as assessed by Blinded Independent Central Review (BICR).
-
Secondary Endpoints: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
-
Tumor Assessments: Performed every 6 weeks for the first 24 weeks, and every 12 weeks thereafter.
In Vitro Assay for this compound (as described in patent information)
The potency of this compound was likely determined using standard cellular and biochemical assays.
-
Cell-Based Proliferation/Viability Assay (for EC50):
-
KRAS G12C mutant cancer cell lines (e.g., HCC 1171) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The EC50 value, the concentration at which 50% of the maximal effect is observed, is calculated from the dose-response curve.
-
-
Biochemical Assay (for IC50):
-
Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog.
-
The inhibitor is added at various concentrations.
-
A guanine nucleotide exchange factor (GEF), such as SOS1, is added to catalyze the exchange of the fluorescent GDP for non-fluorescent GTP.
-
The inhibition of this exchange, measured by a change in fluorescence, is used to determine the IC50 value.
-
VI. Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Point of Inhibition
Caption: Simplified KRAS signaling pathway and the inhibitory action of Adagrasib and this compound.
General Workflow for In Vitro Inhibitor Efficacy Testing
Caption: A generalized workflow for determining the in vitro efficacy of a KRAS inhibitor.
VII. Conclusion
Adagrasib has demonstrated robust and clinically meaningful efficacy in patients with KRAS G12C-mutated solid tumors, particularly NSCLC and CRC, leading to its regulatory approval. The available data for "this compound (compound 12b)" from patent literature suggests high in vitro potency. However, a comprehensive comparison of the in vivo efficacy and clinical potential of these two inhibitors is currently limited by the lack of publicly available, peer-reviewed data for "this compound." Further preclinical and clinical studies on this novel inhibitor are necessary to fully elucidate its therapeutic profile relative to established agents like Adagrasib. Researchers are encouraged to consult the primary literature and patent filings for the most detailed information on these compounds.
A Head-to-Head Comparison of Novel KRAS G12C Inhibitors: A Guide for Researchers
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering new therapeutic avenues for patients with a variety of solid tumors. This guide provides a head-to-head comparison of the leading novel KRAS G12C inhibitors, presenting key performance data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The KRAS G12C Signaling Pathway and Inhibitor Action
The KRAS protein is a crucial node in the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, trapping the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[3]
Comparative Efficacy of Leading KRAS G12C Inhibitors
The current landscape of KRAS G12C inhibitors is dominated by two FDA-approved drugs, sotorasib and adagrasib, with several next-generation inhibitors showing promise in clinical development.[4] This section provides a comparative overview of their clinical efficacy in non-small cell lung cancer (NSCLC), the most common cancer type with KRAS G12C mutations.
Sotorasib vs. Adagrasib
Sotorasib (AMG 510) and adagrasib (MRTX849) were the first KRAS G12C inhibitors to receive FDA approval.[5] Head-to-head comparisons based on pivotal clinical trials provide valuable insights into their relative performance.
| Metric | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 28.1% - 37.1%[6][7] | 42.9%[8] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months[6][7] | 6.5 months[8] |
| Median Overall Survival (OS) | 12.5 months[9] | 12.6 months[8] |
| Grade 3+ Treatment-Related Adverse Events (TRAEs) | Lower incidence reported[10] | 44.8%[11] |
An indirect comparison of clinical trial data suggests that while adagrasib may have a slightly higher objective response rate, both drugs demonstrate comparable efficacy in terms of progression-free and overall survival in patients with KRAS G12C-mutated NSCLC.[12][13][14] Notably, sotorasib appears to have a more favorable safety profile with fewer high-grade side effects.[10]
Emerging Novel Inhibitors
Next-generation KRAS G12C inhibitors are being developed with the aim of improving upon the efficacy and safety of the first-generation agents. Divarasib (GDC-6036) and glecirasib (JAB-21822) are two of the most promising candidates.
| Inhibitor | Key Preclinical/Clinical Findings |
| Divarasib | In preclinical studies, divarasib was found to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[11][15] A phase I trial in NSCLC patients showed a confirmed objective response rate of 53.4% and a median progression-free survival of 13.1 months.[15] |
| Glecirasib | A phase II trial in patients with previously treated KRAS G12C-mutated NSCLC demonstrated an objective response rate of 47.9% and a median progression-free survival of 8.2 months.[6][16] Glecirasib showed a different side effect profile compared to sotorasib and adagrasib, with lower gastrointestinal toxicity but higher rates of hepatic toxicities.[6][17] |
| Olomorasib | In a phase 1 trial for KRAS G12C inhibitor-naive patients, olomorasib in combination with pembrolizumab showed an objective response rate of 63% and a disease control rate of 93%.[18] |
These emerging inhibitors show the potential for improved efficacy, though cross-trial comparisons should be interpreted with caution.[15]
Experimental Protocols
The following section outlines the general methodologies employed in the pivotal clinical trials for the approved KRAS G12C inhibitors.
General Clinical Trial Workflow
Key Clinical Trial Methodologies
CodeBreaK 100 & 200 (Sotorasib):
-
Study Design: Phase I/II, open-label, single-arm (CodeBreaK 100) and Phase III, randomized, open-label (CodeBreaK 200).
-
Patient Population: Patients with advanced solid tumors harboring the KRAS G12C mutation who had received at least one prior systemic therapy.
-
Intervention: Sotorasib administered orally at a dose of 960 mg once daily.
-
Primary Endpoints: Objective response rate (ORR) for Phase II and progression-free survival (PFS) for Phase III.
-
Tumor Assessment: Tumor responses were typically assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
KRYSTAL-1 (Adagrasib):
-
Study Design: Phase I/II, open-label, multicohort study.
-
Patient Population: Patients with advanced solid tumors with a KRAS G12C mutation who had been previously treated.
-
Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.
-
Primary Endpoint: Objective response rate (ORR).
-
Tumor Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter.
Mechanisms of Resistance and Future Directions
Despite the initial success of KRAS G12C inhibitors, the development of resistance is a significant clinical challenge.[19][20] Resistance can occur through various mechanisms, including:
-
On-target resistance: Secondary mutations in the KRAS gene that prevent inhibitor binding.[21][22]
-
Off-target resistance: Activation of bypass signaling pathways that reactivate downstream signaling independent of KRAS G12C.[21][23] This can involve other RAS isoforms or upstream receptor tyrosine kinases.[24][25]
-
Histological transformation: Changes in the tumor cell type, such as from adenocarcinoma to squamous cell carcinoma.[23]
To overcome these resistance mechanisms, current research is focused on developing combination therapies. Strategies being investigated include combining KRAS G12C inhibitors with:
-
EGFR inhibitors (e.g., cetuximab): Particularly in colorectal cancer.[26]
-
SHP2 inhibitors: To block upstream signaling reactivation.[4]
-
MEK inhibitors: To target downstream effectors in the MAPK pathway.[26]
-
Immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors): To enhance the anti-tumor immune response.[18]
The development of novel KRAS G12C inhibitors with improved potency and selectivity, along with rational combination strategies, holds the promise of further improving clinical outcomes for patients with KRAS G12C-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase II Study Shows Activity for Novel Targeted Agent in KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. JNCCN 360 - Non–Small Cell Lung Cancer - ASCO 2024: Novel KRAS G12C Inhibitor Plus Pembrolizumab for Advanced, Mutant NSCLC [jnccn360.org]
- 19. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 22. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 24. researchgate.net [researchgate.net]
- 25. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of KRAS G12C Inhibitors with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. However, as with many targeted therapies, intrinsic and acquired resistance can limit their long-term efficacy. A promising strategy to overcome this resistance is the combination of KRAS G12C inhibitors with inhibitors of downstream effectors in the MAPK signaling pathway, such as MEK. This guide provides a comparative overview of the synergistic effects observed when combining KRAS G12C inhibitors with MEK inhibitors, supported by preclinical and clinical data. While specific data for "KRAS inhibitor-20" is limited in the public domain, this guide uses data from well-characterized KRAS G12C inhibitors like sotorasib and adagrasib in combination with MEK inhibitors such as trametinib to illustrate the principles and potential of this therapeutic approach.
Rationale for Combination Therapy
KRAS is a key upstream regulator of the MAPK (RAS-RAF-MEK-ERK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2] KRAS G12C inhibitors, such as sotorasib and adagrasib, work by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive GDP-bound state.[3] However, cancer cells can develop resistance to KRAS G12C inhibition through various mechanisms, including feedback reactivation of the MAPK pathway. This reactivation can occur through upstream signaling from receptor tyrosine kinases (RTKs) or by acquiring new mutations in downstream components like MEK.[4] By co-targeting MEK, the combination therapy aims to achieve a more complete and durable blockade of the MAPK pathway, thereby preventing or overcoming resistance. Preclinical studies have demonstrated that this vertical inhibition can lead to synergistic anti-tumor effects.[5][6][7]
Preclinical Evidence of Synergy
In vitro and in vivo studies have consistently demonstrated the synergistic anti-tumor activity of combining KRAS G12C inhibitors with MEK inhibitors across various cancer cell lines and xenograft models.
In Vitro Studies
The combination of KRAS G12C inhibitors (sotorasib, adagrasib) and MEK inhibitors (trametinib, VS-6766) has been shown to be synergistic in reducing the viability of KRAS G12C mutant cancer cell lines.[6][7]
Table 1: Synergistic Effect of Sotorasib and Trametinib on Cell Viability in KRAS G12C Mutant Colorectal Cancer Cell Lines
| Cell Line | Sotorasib IC50 (μM) | Trametinib IC50 (μM) | Combination Effect |
| SW837 | Data not available | Data not available | Synergistic cytotoxicity |
| SW1463 | Data not available | Data not available | Synergistic cytotoxicity |
Source: Adapted from Sui et al., Cancer Res 2025.[4]
Table 2: Synergistic Effect of VS-6766 (dual RAF/MEK inhibitor) with Sotorasib and Adagrasib in KRAS G12C Mutant Cancer Cell Lines
| Cell Line Panel | Combination | Effect |
| KRAS G12C mutant cancer cell lines | VS-6766 + Sotorasib | Synergistic reduction in viability |
| KRAS G12C mutant cancer cell lines | VS-6766 + Adagrasib | Synergistic reduction in viability |
Source: Adapted from Verastem Oncology, AACR 2022.[7]
In Vivo Studies
Xenograft models have further confirmed the enhanced anti-tumor efficacy of combination therapy.
Table 3: In Vivo Efficacy of Sotorasib in Combination with Trametinib in a KRAS G12C Mutant Solid Tumor Xenograft Model
| Treatment Group | Tumor Growth Inhibition |
| Sotorasib | Partial tumor regression |
| Trametinib | Minimal tumor growth inhibition |
| Sotorasib + Trametinib | Significant tumor regression |
Source: Adapted from a phase 1b study (CodeBreaK 101).[8][9]
Table 4: In Vivo Efficacy of Sotorasib in Combination with VS-6766 in a H358 KRAS G12C Mutant NSCLC Xenograft Model
| Treatment Group | Tumor Response |
| Sotorasib monotherapy | No substantial tumor regression |
| Sotorasib + Trametinib | No substantial tumor regression |
| Sotorasib + VS-6766 | >25% tumor regression in 10/10 mice |
Source: Adapted from Verastem Oncology, AACR 2022.[7]
Clinical Evidence
The preclinical rationale for combining KRAS G12C and MEK inhibitors has been translated into clinical trials. The CodeBreaK 101 phase 1b study is evaluating sotorasib in combination with various agents, including the MEK inhibitor trametinib, in patients with KRAS G12C-mutated solid tumors.[8][9][10]
Table 5: Antitumor Activity of Sotorasib plus Trametinib in the CodeBreaK 101 Study (Phase 1b)
| Tumor Type | Prior KRAS G12C Inhibitor | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Colorectal Cancer (CRC) | Yes | 14.3% | ~85% |
| Colorectal Cancer (CRC) | No | 9.1% | 82% |
| Non-Small Cell Lung Cancer (NSCLC) | Yes | - | 67% |
| Non-Small Cell Lung Cancer (NSCLC) | No | 20% | 86.7% |
Source: Adapted from Ramalingam et al., AACR-NCI-EORTC 2021 and other reports on CodeBreaK 101.[9][10]
These early clinical findings suggest that the combination is safe and shows antitumor activity, even in patients who have previously been treated with a KRAS G12C inhibitor.[8][10]
Signaling Pathways and Experimental Workflows
To understand the synergistic mechanism and the experimental approaches used to evaluate it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: KRAS/MAPK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Synergy Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to assess the synergistic effects of KRAS and MEK inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., SW837, H358) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of the KRAS G12C inhibitor and the MEK inhibitor, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Synergy is determined using models such as the Bliss independence model or the Chou-Talalay method.
Western Blot Analysis for MAPK Pathway Activation
-
Cell Lysis: After drug treatment for the desired time (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.[11][12][13]
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, KRAS G12C inhibitor alone, MEK inhibitor alone, and the combination. Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.[14]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK).[15][16]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each group.
Conclusion
The combination of KRAS G12C inhibitors with MEK inhibitors represents a rational and promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance in KRAS G12C-mutant cancers. Preclinical data strongly support the synergistic activity of this combination, and early clinical results are encouraging. Further clinical investigation is needed to fully define the therapeutic potential and patient populations most likely to benefit from this combination therapy. As more data on specific inhibitors like "this compound" become available, they can be evaluated within the framework presented in this guide.
References
- 1. KRAS Mutant Combination Therapy for the Effective Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [christie.openrepository.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
Navigating the Frontier of Cancer Therapy: A Comparative Guide to KRAS Inhibitor Combination Clinical Trials
For researchers, scientists, and drug development professionals, the advent of KRAS inhibitors has marked a pivotal moment in oncology. However, the challenge of acquired resistance has necessitated a strategic shift towards combination therapies. This guide provides a comprehensive comparison of key clinical trials investigating KRAS inhibitors in tandem with other therapeutic agents, supported by experimental data and detailed methodologies.
The KRAS protein, a key node in the RAS/MAPK signaling pathway, is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable." The development of covalent inhibitors targeting the specific KRAS G12C mutation, such as sotorasib and adagrasib, has revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC) and other solid tumors.
Despite the initial success of monotherapy, many patients eventually develop resistance. This has spurred a wave of clinical trials exploring KRAS inhibitors in combination with other agents to enhance efficacy and overcome resistance mechanisms. This guide delves into the data from these pivotal trials, offering a clear comparison of their performance.
Efficacy of KRAS Inhibitor Combination Therapies
The following tables summarize the key efficacy outcomes from major clinical trials of KRAS inhibitor combination therapies.
| Trial Name (Combination) | Cancer Type | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DOR) |
| KRYSTAL-7 (Adagrasib + Pembrolizumab) | KRAS G12C-mutated NSCLC | First-line | 44.3% | 11.0 months | 18.3 months | 26.3 months |
| CodeBreak 101 (Sotorasib + Carboplatin + Pemetrexed) | KRAS G12C-mutated NSCLC | First-line | 65% | 10.8 months | Data immature | 9.1 months |
| CodeBreak 101 (Sotorasib + Panitumumab) | KRAS G12C-mutated Colorectal Cancer | Previously Treated | 30.0% | 5.7 months | 15.2 months | Not Reported |
| KRYSTAL-1 (Adagrasib + Cetuximab) | KRAS G12C-mutated Colorectal Cancer | Previously Treated | 46% | 6.9 months | 13.4 months | 7.6 months |
Safety Profile of KRAS Inhibitor Combination Therapies
Understanding the safety and tolerability of these combination regimens is crucial for their clinical application. The table below outlines the most common treatment-related adverse events (TRAEs) observed in these trials.
| Trial Name (Combination) | Any Grade TRAEs | Grade 3-4 TRAEs | Most Common TRAEs (Any Grade) |
| KRYSTAL-7 (Adagrasib + Pembrolizumab) | 94.6% | 68.4% | Nausea, Diarrhea, Alanine transaminase increase |
| CodeBreak 101 (Sotorasib + Carboplatin + Pemetrexed) | 93% | 52% | Neutropenia, Thrombocytopenia, Anemia |
| CodeBreak 101 (Sotorasib + Panitumumab) | 94% | 27% | Dermatitis acneiform, Dry skin, Hypomagnesemia |
| KRYSTAL-1 (Adagrasib + Cetuximab) | Not Reported | Not Reported | Nausea, Diarrhea, Vomiting, Fatigue |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the experimental design is essential for interpreting the results of these clinical trials.
KRYSTAL-7 (Adagrasib + Pembrolizumab)
-
Study Design: A Phase 2, multicenter, open-label trial.[1]
-
Patient Population: Patients with unresectable or metastatic KRAS G12C-mutated NSCLC who had not received prior systemic therapy for advanced disease.[1]
-
Treatment Regimen: Adagrasib 400 mg administered orally twice daily in combination with pembrolizumab 200 mg administered intravenously every 3 weeks.[1]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent central review (BICR) per RECIST v1.1.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[2]
CodeBreak 101 (Sotorasib + Carboplatin + Pemetrexed)
-
Study Design: A Phase 1b, multicenter, open-label trial.[3]
-
Patient Population: Patients with KRAS G12C-mutated advanced NSCLC. The trial included both first-line and previously treated patients.[4]
-
Treatment Regimen: Sotorasib 960 mg orally once daily in combination with carboplatin (AUC 5) and pemetrexed (500 mg/m²) administered intravenously every 3 weeks for up to 4 cycles, followed by maintenance therapy with sotorasib and pemetrexed.[5][6]
-
Primary Endpoints: Safety and tolerability.[3]
-
Secondary Endpoints: ORR, Disease Control Rate (DCR), DOR, PFS, and OS.[4]
CodeBreak 101 (Sotorasib + Panitumumab)
-
Study Design: A Phase 1b substudy of the CodeBreaK 101 master protocol.[7]
-
Patient Population: Patients with chemotherapy-refractory KRAS G12C-mutated metastatic colorectal cancer.[7]
-
Treatment Regimen: Sotorasib 960 mg orally once daily plus panitumumab 6 mg/kg intravenously every 2 weeks.[7]
-
Primary Endpoints: Safety and tolerability.[7]
-
Secondary Endpoints: Efficacy and pharmacokinetics.[7]
Signaling Pathways and Mechanisms of Action
To visualize the biological rationale behind these combination therapies, the following diagrams illustrate the KRAS signaling pathway and the proposed mechanisms of action for overcoming resistance.
Caption: The KRAS signaling pathway, a critical regulator of cell growth and survival.
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[8] Activating mutations, such as G12C, trap KRAS in the active state, leading to constitutive downstream signaling through the RAF-MEK-ERK cascade, ultimately driving cell proliferation and survival.[8] KRAS G12C inhibitors work by covalently binding to the mutant cysteine residue in the inactive GDP-bound state, locking the protein in an inactive conformation and blocking downstream signaling.[8]
However, cancer cells can develop resistance through various mechanisms, including feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, or by acquiring secondary mutations in downstream effectors.[9][10]
Caption: Mechanisms of action for KRAS inhibitor combination therapies.
The combination of KRAS inhibitors with immunotherapy, such as PD-1/PD-L1 inhibitors, is based on the rationale that KRAS inhibition can remodel the tumor microenvironment, making it more susceptible to an anti-tumor immune response.[11][12] Preclinical studies have shown that KRAS inhibition can increase the infiltration of CD8+ T cells into the tumor.[11]
In colorectal cancer, a primary mechanism of resistance to KRAS G12C inhibitors is the feedback reactivation of the EGFR signaling pathway.[13][14] Combining KRAS G12C inhibitors with EGFR inhibitors, such as panitumumab or cetuximab, can overcome this resistance by blocking this feedback loop.[13]
Conclusion
The landscape of KRAS-mutant cancer treatment is rapidly evolving. While monotherapy with KRAS G12C inhibitors has provided a significant breakthrough, combination therapies are poised to further improve patient outcomes by enhancing efficacy and overcoming resistance. The clinical trials highlighted in this guide demonstrate the promise of combining KRAS inhibitors with immunotherapy and other targeted agents. As more data from ongoing and future trials become available, a more refined understanding of the optimal combination strategies and patient populations will emerge, paving the way for more personalized and effective cancer treatments.
References
- 1. oncodaily.com [oncodaily.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CodeBreaK 101 Trial Evaluates Sotorasib Plus Chemotherapy in KRAS-Mutated NSCLC [lungcancerstoday.com]
- 4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Sotorasib with panitumumab in chemotherapy-refractory KRASG12C-mutated colorectal cancer: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificarchives.com [scientificarchives.com]
A Comparative Meta-Analysis of Preclinical KRAS Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical KRAS inhibitors, supported by experimental data. It aims to offer a clear overview of their performance and the methodologies used to evaluate them.
The discovery of small molecules capable of inhibiting mutated KRAS proteins has marked a significant breakthrough in oncology. Long considered "undruggable," KRAS, particularly variants like G12C, G12D, and G12V, is one of the most frequently mutated oncogenes in human cancers. This guide synthesizes preclinical data for key KRAS inhibitors, offering a comparative look at their efficacy in various cancer models.
KRAS G12C Inhibitors: A Comparative Analysis
The KRAS G12C mutation has been the most successfully targeted variant to date, with several inhibitors showing significant preclinical and clinical activity. These inhibitors work by covalently binding to the mutated cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.
In Vitro Efficacy of KRAS G12C Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for prominent KRAS G12C inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | ~6 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~9 | [1] | |
| H358 | Non-Small Cell Lung Cancer | 19.1 - 81.8 | [1][2] | |
| H23 | Non-Small Cell Lung Cancer | 690.4 | [1][3] | |
| Adagrasib (MRTX849) | Various G12C lines (2D) | Multiple | 10 - 973 | [4][5] |
| Various G12C lines (3D) | Multiple | 0.2 - 1042 | [4][5] | |
| Overall Cellular IC50 | Multiple | ~5 | [6][7] | |
| Divarasib (GDC-6036) | Overall Cellular IC50 | Multiple | Sub-nanomolar | [8] |
Note: IC50 values can vary based on experimental conditions and assay formats (e.g., 2D vs. 3D cell culture).
Preclinical studies indicate that Divarasib (GDC-6036) is 5 to 20 times more potent and up to 50 times more selective in vitro compared to sotorasib and adagrasib.[8][9][10][11]
KRAS G12D Inhibitors: Targeting a Prevalent Mutation
The KRAS G12D mutation is highly prevalent in pancreatic, colorectal, and lung cancers.[12] Developing inhibitors for this target has been more challenging due to the lack of a cysteine residue for covalent bonding.[12] However, potent and selective non-covalent inhibitors are emerging.
In Vitro Efficacy of KRAS G12D Inhibitors
| Inhibitor | Cell Line / Target | Cancer Type | IC50 / Kd (nM) | Citation(s) |
| MRTX1133 | AGS | Gastric Cancer | 2 (pERK inhibition) | [13] |
| AGS | Gastric Cancer | 6 (Viability) | [13] | |
| KRAS G12D Protein | - | 0.0002 (Kd) | [13] | |
| HRS-4642 | Various G12D lines | Multiple | 0.55 - 66.58 | [14] |
| KRAS G12D Protein | - | 0.083 (Kd) | [12][15] |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.
MRTX1133 has demonstrated high potency and selectivity, inhibiting downstream signaling and cell viability at low nanomolar concentrations.[13] Similarly, HRS-4642 shows potent inhibitory activity across a range of KRAS G12D-mutated cell lines.[14]
In Vivo Efficacy in Preclinical Models
Xenograft models, where human tumor cells are implanted in immunodeficient mice, are crucial for evaluating the in vivo efficacy of drug candidates.
| Inhibitor | Mutation | Model | Dosing | Outcome | Citation(s) |
| Sotorasib (AMG-510) | G12C | NCI-H358 Xenograft | 30 mg/kg, p.o., daily | Tumor size reduction | [1][3] |
| Adagrasib (MRTX849) | G12C | MIA PaCa-2 Xenograft | 30 & 100 mg/kg, p.o. | Complete response in some cohorts | [5] |
| G12C | Multiple Xenografts | 100 mg/kg, p.o., daily | Tumor regression in 17 of 26 models | [16] | |
| HRS-4642 | G12D | AsPC-1 Pancreatic Xenograft | 3.75, 7.5, 15 mg/kg, i.v. | Significant tumor volume inhibition | [14] |
| G12D | Lung Adenocarcinoma PDX | 7.5 & 15 mg/kg | Complete tumor eradication | [14] | |
| MRTX1133 | G12D | Pancreatic Ductal Adenocarcinoma Models | Dose-dependent | Tumor regression | [17] |
These in vivo studies confirm the anti-tumor activity of the inhibitors, with several compounds leading to significant tumor regression and even complete responses in preclinical models.[5][14][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the experimental processes used to test inhibitors is essential for understanding their mechanism of action and preclinical evaluation.
KRAS Signaling Pathway
KRAS acts as a molecular switch in the RAS/MAPK pathway.[18][19] When activated by upstream signals from receptors like EGFR, KRAS exchanges GDP for GTP.[20] This active, GTP-bound state allows KRAS to activate downstream effector pathways, primarily the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[20][21] KRAS inhibitors aim to lock the protein in its inactive, GDP-bound state, thereby blocking these downstream signals.
Caption: The KRAS signaling cascade and point of inhibitor intervention.
Preclinical KRAS Inhibitor Evaluation Workflow
The preclinical evaluation of a KRAS inhibitor typically follows a multi-stage process, starting with in vitro biochemical and cell-based assays to determine potency and selectivity, followed by in vivo studies in animal models to assess efficacy and safety.
Caption: A typical workflow for preclinical KRAS inhibitor evaluation.
Experimental Protocols
Detailed and standardized protocols are fundamental to the reproducibility and comparison of preclinical data.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[23] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells. This is quantified by measuring the absorbance using a spectrophotometer.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.[24]
-
Compound Treatment: Add various concentrations of the KRAS inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[24]
-
MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[22]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[22][24]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Mix gently and incubate overnight at 37°C to ensure complete solubilization.[22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the corrected absorbance against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Tumor Xenograft Model
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice.[25][26] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
Protocol Steps:
-
Cell Preparation: Harvest human cancer cells (e.g., NCI-H358, MIA PaCa-2) from culture. Resuspend the cells in a suitable medium, often mixed 1:1 with Matrigel to support tumor formation.[25]
-
Implantation: Subcutaneously inject approximately 5 million cells into the flank of female immunodeficient mice (e.g., nude mice).[25]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 200-300 mm³), randomize the mice into treatment and control groups.[16][26]
-
Drug Administration: Administer the KRAS inhibitor (e.g., via oral gavage) and a vehicle control to the respective groups daily or according to the desired schedule.[16]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days) to assess efficacy and toxicity.[26]
-
Endpoint: The study concludes after a set period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowable size.[1][3] Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream pathway modulation.[25]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition to determine the compound's in vivo efficacy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. esmo.org [esmo.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 15. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 18. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 19. KRAS - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS inhibitor-20" effect on tumor microenvironment compared to other inhibitors
A Comparative Analysis of KRAS G12C Inhibitors on the Tumor Microenvironment
An Objective Guide for Researchers and Drug Development Professionals
The advent of direct KRAS inhibitors has marked a significant breakthrough in oncology, particularly for tumors harboring the KRAS G12C mutation. While the on-target effects of these inhibitors on cancer cell signaling are well-documented, their influence on the complex tumor microenvironment (TME) is an area of intense investigation. Understanding these effects is critical for optimizing their therapeutic use, predicting patient responses, and designing rational combination strategies, especially with immunotherapies.
This guide provides a comparative overview of the effects of two pioneering KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849) , on the TME. As "KRAS inhibitor-20" does not correspond to a known investigational or approved agent, this analysis focuses on these two clinically advanced inhibitors for which substantial data are available.
Mechanism of Action: Reshaping the Tumor Landscape
Both Sotorasib and Adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This action blocks downstream signaling through pathways like RAF-MEK-ERK (MAPK), which are crucial for cancer cell proliferation and survival.[2] Beyond this direct anti-tumor effect, the inhibition of oncogenic KRAS signaling initiates a cascade of changes within the TME, transforming it from an immunosuppressive to a pro-inflammatory state.
Quantitative Comparison of TME Modulation
Direct head-to-head clinical trials comparing the TME effects of Sotorasib and Adagrasib have not been published. The following tables summarize quantitative data extracted from separate preclinical and clinical studies for each inhibitor.
Disclaimer: The data presented below are from different studies with varying experimental models, patient populations, and assays. Therefore, a direct comparison of the absolute values between inhibitors should be made with caution. The trends, however, provide valuable insights into their respective immunomodulatory activities.
Table 1: Sotorasib (AMG 510) - Impact on TME Composition
| Parameter Measured | Model System | Change Observed | Reference Study |
| CD8+ T Cells | CT26 (KRAS G12C) Syngeneic Mouse Model | Significant increase in tumor infiltration | --INVALID-LINK-- |
| CD3+ T Cells | CT26 (KRAS G12C) Syngeneic Mouse Model | Significant increase in tumor infiltration | --INVALID-LINK-- |
| Macrophages (MHC-II high) | CT26 (KRAS G12C) Syngeneic Mouse Model | Enrichment of MHC-II high macrophages | [3] |
| Suppressor Myeloid Cells | CT26 (KRAS G12C) Syngeneic Mouse Model | Reduction in suppressive myeloid cells | [3] |
| CXCL10 / CXCL11 | Preclinical Models | Induction of chemokine production | [4] |
| IFNγ Signaling | CT26 (KRAS G12C) Tumor Cells (scRNA-seq) | Upregulation of IFNγ pathway genes | [3] |
| TNFα Signaling | CT26 (KRAS G12C) Tumor Cells (scRNA-seq) | Upregulation of TNFα pathway genes | [3] |
Table 2: Adagrasib (MRTX849) - Impact on TME Composition
| Parameter Measured | Model System | Change Observed | Reference Study |
| CD8+ T Cells | Patient Tumor Biopsies (KRYSTAL-1) | Increased infiltration in several patients | [5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Patient Tumor Biopsies (KRYSTAL-1) | Decreased infiltration in several patients | [5] |
| PD-L1 Expression | Patient Tumor Biopsies (KRYSTAL-1) | Increased expression on tumor cells | [5] |
| Inflammation/Immune Response Genes | Patient Tumor Biopsies (KRYSTAL-1) | Significant upregulation post-treatment | [5] |
| Effector CD8+ T Cells | Syngeneic Mouse Models (KRAS G12D) | Influx of effector CD8+ T cells | [6] |
| Neutrophils | Syngeneic Mouse Models (KRAS G12D) | Suppression of neutrophils | [6] |
| IFNγ Signaling | Syngeneic Mouse Models (KRAS G12D) | Enhanced IFNγ signaling | [6] |
Summary of Findings: Both Sotorasib and Adagrasib promote an inflamed, or "hot," tumor microenvironment.[3][5] This is characterized by an increase in cytotoxic T-lymphocyte infiltration and a reduction in immunosuppressive cell populations.[2][3][5] Furthermore, both inhibitors have been shown to upregulate pathways (e.g., IFNγ) and chemokines that are critical for T-cell recruitment and activation.[3][4][6] These effects provide a strong rationale for combining KRAS G12C inhibitors with immune checkpoint blockades, such as anti-PD-1/PD-L1 therapies.
Experimental Protocols
The analysis of the TME is a multi-faceted process requiring a range of sophisticated techniques. Below are detailed methodologies for key experiments commonly cited in studies evaluating KRAS inhibitor effects.
Flow Cytometry for Immune Cell Profiling
Objective: To quantify the proportions of different immune cell subsets within the tumor.
Protocol:
-
Tumor Dissociation: Fresh tumor tissue is minced and digested using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are removed using an ACK lysis buffer.
-
Cell Staining:
-
Cells are first stained with a viability dye (e.g., Zombie NIR) to exclude dead cells from the analysis.
-
An Fc receptor blocking agent is added to prevent non-specific antibody binding.
-
A cocktail of fluorophore-conjugated antibodies targeting cell surface markers is added. A typical panel for TME analysis includes:
-
General Leukocytes: CD45
-
T-Cells: CD3, CD4, CD8
-
Myeloid Cells: CD11b, Gr-1
-
Macrophages: F4/80 (mouse), CD68 (human)
-
Dendritic Cells: CD11c
-
NK Cells: NK1.1 (mouse), CD56 (human)
-
-
-
Data Acquisition: Samples are run on a multi-color flow cytometer (e.g., BD LSRFortessa).
-
Data Analysis: Data is analyzed using software (e.g., FlowJo). Gating strategies are employed to first identify live, single, CD45+ leukocytes, which are then further sub-gated to identify specific immune cell populations based on their marker expression.
Single-Cell RNA Sequencing (scRNA-seq)
Objective: To obtain a high-resolution transcriptomic profile of individual cells within the tumor, allowing for the identification of cell types, states, and intercellular communication pathways.
Protocol:
-
Single-Cell Suspension: A high-viability single-cell suspension is prepared as described for flow cytometry.
-
Cell Capture: Single cells are captured into nanodroplets along with barcoded beads using a microfluidic device (e.g., 10x Genomics Chromium).
-
Library Preparation: Within each droplet, cells are lysed, and mRNA is reverse-transcribed into cDNA. The cDNA is barcoded, amplified, and used to construct a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput sequencer (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing data is processed to align reads and generate a cell-by-gene count matrix.
-
Bioinformatics pipelines (e.g., Seurat, Scanpy) are used for quality control, normalization, and clustering of cells based on their gene expression profiles.
-
Cell clusters are annotated to identify different cell types (e.g., cancer cells, T-cells, macrophages).
-
Differential gene expression analysis is performed to identify changes in pathways (e.g., TNFα, IFNγ signaling) within specific cell populations in response to treatment.
-
Digital Spatial Profiling (DSP) - (e.g., NanoString GeoMx®)
Objective: To perform high-plex profiling of proteins or RNA within specific, spatially-defined regions of interest in a tissue section.
Protocol:
-
Slide Preparation: Formalin-fixed paraffin-embedded (FFPE) tissue sections are deparaffinized and subjected to antigen retrieval.
-
Staining:
-
Slides are incubated with a cocktail of fluorescently-labeled imaging antibodies (morphology markers, e.g., Pan-Cytokeratin for tumor, CD45 for immune cells) to visualize tissue architecture.
-
Slides are also incubated with a panel of primary antibodies or RNA probes that are conjugated to UV-photocleavable DNA barcodes.
-
-
Region of Interest (ROI) Selection: The stained slide is imaged. Based on the morphology markers, specific ROIs (e.g., tumor core, invasive margin) and compartments within those ROIs (e.g., tumor vs. stroma) are selected for profiling.
-
UV Cleavage & Collection: A high-resolution digital micromirror device directs UV light to the selected ROIs, cleaving the DNA barcodes from the probes in that specific area.
-
Quantification: The released barcodes are collected and quantified using either the nCounter® Analysis System or through next-generation sequencing.
-
Data Analysis: The counts for each barcode are mapped back to their corresponding protein or RNA target and spatial location, allowing for a quantitative, spatially-resolved understanding of the TME.
Conclusion
Both Sotorasib and Adagrasib demonstrate significant immunomodulatory effects, shifting the tumor microenvironment towards a more inflamed and less immunosuppressive state. This remodeling is characterized by an influx of cytotoxic T-cells and the upregulation of pro-inflammatory signaling pathways. While direct comparative data is limited, the available evidence for both agents underscores the profound impact of KRAS G12C inhibition beyond the cancer cell itself. These TME-modulating properties provide a strong biological rationale for their combination with immunotherapies, a strategy that is being actively explored in numerous clinical trials to overcome resistance and improve long-term outcomes for patients with KRAS G12C-mutated cancers.
References
- 1. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 2. Remodeling of the tumor/tumor microenvironment ecosystem during KRAS G12C inhibitor clinical resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investors.amgen.com [investors.amgen.com]
- 6. Genomic and molecular considerations for sotorasib treatment in KRAS G12C-mutant non-small cell lung cancer - Lu - AME Clinical Trials Review [actr.amegroups.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
